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Foundational

An In-depth Technical Guide to 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate, a molecule of interest in medicinal chemistry and materials science. This document details the chemical st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate, a molecule of interest in medicinal chemistry and materials science. This document details the chemical structure, physicochemical properties, and a robust, step-by-step synthesis protocol. The rationale behind the synthetic strategy, which involves the esterification of 2,4-dihydroxybenzoic acid with N-(2-hydroxyethyl)morpholine, is discussed in depth. Furthermore, potential biological activities and applications are explored, drawing upon the known pharmacology of its constituent moieties and structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Chemical Identity

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a benzoate ester characterized by the presence of a morpholine-containing side chain. The core of the molecule is the 2,4-dihydroxybenzoic acid moiety, also known as β-resorcylic acid, which is a dihydroxybenzoic acid.[1] This phenolic acid structure is known for its antioxidant properties.[2] The ester linkage connects this core to a 2-(morpholin-4-yl)ethanol group. Morpholine and its derivatives are common structural motifs in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4]

The strategic combination of these two building blocks suggests potential for a range of biological activities, which will be explored in a later section. The full chemical identity is provided in the table below.

Table 1: Chemical Identity of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate
IdentifierValue
IUPAC Name 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate
Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Canonical SMILES C1COCCN1CCOC(=O)C2=C(C=C(C=C2)O)O
InChI Key InChI=1S/C13H17NO5/c15-11-6-5-9(13(18)19-8-7-14-3-1-2-4-14)10(16)12(11)17/h5-6,15-17H,1-4,7-8H2

Physicochemical Properties

The physicochemical properties of 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate can be inferred from its constituent parts. The 2,4-dihydroxybenzoic acid portion contributes to its acidic nature and potential for hydrogen bonding, while the morpholinoethyl group introduces a basic nitrogen atom and enhances polarity.

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale
Appearance Off-white to pale yellow solidBased on the appearance of similar aromatic esters.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Limited solubility in water, but likely forms soluble salts in acidic or basic aqueous solutions.The aromatic core is hydrophobic, but the hydroxyl and morpholine groups enhance polarity. The morpholine nitrogen can be protonated to form a water-soluble salt.
pKa Two acidic pKa values are expected from the phenolic hydroxyl groups and the carboxylic acid precursor (pKa1 ~3.11, pKa2 ~8.55 for 2,4-dihydroxybenzoic acid). One basic pKa is expected from the morpholine nitrogen.[1]The electronic environment of the phenol and the presence of the basic morpholine will influence the exact pKa values.
Melting Point Expected to be a crystalline solid with a defined melting point, likely above 100 °C.The parent acid, 2,4-dihydroxybenzoic acid, has a high melting point of 229 °C.[1] Esterification will likely lower this.
Stability Stable under normal laboratory conditions. The ester bond may be susceptible to hydrolysis under strong acidic or basic conditions.Ester bonds are generally stable but can be cleaved by hydrolysis.

Synthesis Protocol: Esterification of 2,4-Dihydroxybenzoic Acid

The most direct and logical synthetic route to 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is through the esterification of 2,4-dihydroxybenzoic acid with N-(2-hydroxyethyl)morpholine. Standard esterification conditions can be employed for this transformation.[5]

Rationale for Synthetic Approach

The chosen synthetic pathway is based on the well-established reactivity of carboxylic acids and alcohols to form esters. Several methods can achieve this, with the acid-catalyzed Fischer esterification being a common and cost-effective approach. The use of a dehydrating agent or azeotropic removal of water drives the equilibrium towards product formation.

Starting Materials and Reagents
  • 2,4-Dihydroxybenzoic acid (β-resorcylic acid)

  • N-(2-Hydroxyethyl)morpholine[6][7]

  • Sulfuric acid (concentrated, as catalyst)

  • Toluene (as solvent for azeotropic water removal)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,4-dihydroxybenzoic acid (1 equivalent) and N-(2-hydroxyethyl)morpholine (1.1 equivalents) in toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

  • Reflux and Water Removal: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 2,4-Dihydroxybenzoic Acid Esterification Esterification Reactant1->Esterification Reactant2 N-(2-Hydroxyethyl)morpholine Reactant2->Esterification Catalyst H2SO4 (cat.) Catalyst->Esterification Solvent Toluene Solvent->Esterification Condition Reflux with Dean-Stark Condition->Esterification Workup Aqueous Work-up Esterification->Workup Purification Purification Workup->Purification Product 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Purification->Product

Caption: Synthetic workflow for 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate.

Potential Biological Activities and Applications

While specific biological data for 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is not extensively published, its chemical structure suggests several areas of potential therapeutic interest based on the activities of its components and related molecules.

  • Antioxidant and Anti-inflammatory Properties: The 2,4-dihydroxybenzoic acid moiety is a known antioxidant.[2] This property may be retained in the ester form, suggesting potential applications in conditions associated with oxidative stress. Some morpholine derivatives have also shown anti-inflammatory effects.[4]

  • Enzyme Inhibition: Derivatives of dihydroxybenzoic acid have been investigated as enzyme inhibitors. For example, ethyl 3,4-dihydroxybenzoate is a known inhibitor of prolyl hydroxylase (PHD).[8] It is plausible that 2-(morpholin-4-yl)ethyl 2,4-dihydroxybenzoate could exhibit inhibitory activity against various enzymes.

  • Antimicrobial Activity: Phenolic compounds and their derivatives are known to possess antimicrobial properties. Ethyl 3,4-dihydroxybenzoate has been shown to potentiate the activity of antibiotics against drug-resistant bacteria.[9] The inclusion of the morpholine group could modulate this activity.

  • Drug Delivery and Prodrugs: The morpholinoethyl ester can be considered a prodrug form of 2,4-dihydroxybenzoic acid. The ester linkage could be cleaved in vivo by esterases to release the active phenolic acid. The morpholine group can enhance aqueous solubility and bioavailability. N-(2-hydroxyethyl)morpholine itself is used in the preparation of ester prodrugs.[6]

Logical Relationship of Structural Moieties to Potential Activity

Biological_Potential cluster_compound 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate cluster_moieties Structural Components cluster_activities Potential Biological Activities Compound Core Compound Moiety1 2,4-Dihydroxybenzoic Acid Moiety Compound->Moiety1 Moiety2 Morpholinoethyl Moiety Compound->Moiety2 Activity1 Antioxidant Moiety1->Activity1 Activity2 Anti-inflammatory Moiety1->Activity2 Activity3 Enzyme Inhibition Moiety1->Activity3 Activity4 Antimicrobial Moiety1->Activity4 Moiety2->Activity2 Activity5 Prodrug/Solubility Enhancement Moiety2->Activity5

Caption: Relationship between structure and potential biological activities.

Conclusion

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a compound with significant potential for further investigation in drug discovery and materials science. Its synthesis is straightforward, utilizing established esterification methods. The combination of a biologically active phenolic acid with a pharmaceutically relevant morpholine-containing side chain provides a compelling basis for exploring its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising molecule.

References

  • Wikipedia. (n.d.). 2,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • Berguerand, C., Dessimoz, A.-L., & Kiwi, L. (n.d.). Reaction scheme for the synthesis of β-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
  • PubMed. (1991, July 15). Absorption spectra of radical forms of 2,4-dihydroxybenzoic acid, a substrate for p-hydroxybenzoate hydroxylase. Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholin-4-ylethyl 2-hydroxy-5-phenylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives.
  • PubChem. (n.d.). Morpholin-4-yl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)-morpholine N-oxide. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, September 5). Morpholine derivate from secondary amine/alcohol. Retrieved from [Link]

  • Emco Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dihydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Morpholinyl)ethyl. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ScienceDirect. (2010, August 6). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4143-00-4| Chemical Name : Ethyl 2,4-dihydroxybenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3,4-Dihydroxybenzoate. Retrieved from [Link]

  • ECHA CHEM. (n.d.). Identity - Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • MDPI. (2022, April 8). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profiling of 2-(4-Morpholinyl)ethyl beta-Resorcylate: A Whitepaper on Scaffold Design, Synthesis, and Bioactivity

Executive Summary In the landscape of modern drug discovery, hybrid scaffolds that combine privileged pharmacophores with optimized pharmacokinetic (PK) modifiers are highly sought after. 2-(4-morpholinyl)ethyl beta-reso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, hybrid scaffolds that combine privileged pharmacophores with optimized pharmacokinetic (PK) modifiers are highly sought after. 2-(4-morpholinyl)ethyl beta-resorcylate (the 2-morpholinoethyl ester of 2,4-dihydroxybenzoic acid) represents a masterclass in such rational design. This whitepaper provides an in-depth technical analysis of this compound, dissecting the causality behind its structural components, detailing self-validating synthetic protocols, and exploring its mechanistic roles in enzyme inhibition.

Structural Rationale & Pharmacokinetic Causality

The architecture of 2-(4-morpholinyl)ethyl beta-resorcylate is bipartite, with each moiety serving a distinct, synergistic purpose:

The Beta-Resorcylate Core (Pharmacodynamics)

The 2,4-dihydroxybenzoate system is a highly conserved binding motif. In the context of oncology and protein homeostasis, the resorcylate ring acts as an ATP-mimetic. The 2-hydroxyl and 4-hydroxyl groups form critical hydrogen bond networks with conserved residues (e.g., Asp93 and Thr184) within the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90)[1]. Furthermore, the electron-rich aromatic system allows for potent chelation and interaction with the dinuclear copper active site of tyrosinase, making it a valuable scaffold for treating hyperpigmentation[2].

The 2-(4-Morpholinyl)ethyl Appendage (Pharmacokinetics)

Carboxylic acids often suffer from poor membrane permeability and rapid phase II metabolism (glucuronidation). Esterification with a 2-(4-morpholinyl)ethyl chain is a deliberate modification driven by two causal factors:

  • Lipophilicity & Permeation: Masking the polar carboxylate enhances passive diffusion across lipid bilayers.

  • Aqueous Solubility via Salt Formation: The morpholine nitrogen (pKa ~8.3) allows the generation of highly water-soluble hydrochloride salts. This exact causality was utilized in the, where the morpholinoethyl ester of mycophenolic acid drastically improved oral bioavailability over the parent compound[3].

Self-Validating Synthesis Protocol

To ensure high yield and prevent unwanted side reactions, the synthesis of 2-(4-morpholinyl)ethyl beta-resorcylate must be tightly controlled. The following protocol utilizes an activation-protection strategy to guarantee regioselectivity.

Step-by-Step Methodology: Acyl Chloride Route with Protection
  • Step 1: Phenolic Protection (Acetylation)

    • Action: React 2,4-dihydroxybenzoic acid with acetic anhydride in the presence of a catalytic amount of boron trifluoride diethyl etherate[1].

    • Causality: The phenolic hydroxyls are highly nucleophilic. If left unprotected during carboxyl activation, they will undergo competitive inter-molecular esterification, yielding complex depside polymers.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is valid when the highly polar starting material spot disappears, replaced by a less polar spot (2,4-diacetoxybenzoic acid).

  • Step 2: Carboxyl Activation

    • Action: Treat the protected acid with thionyl chloride (

      
      ) under reflux to form the acyl chloride, followed by vacuum distillation to remove excess reagent.
      
  • Step 3: Esterification

    • Action: Add 2-(4-morpholinyl)ethanol dropwise to the acyl chloride in anhydrous dichloromethane (DCM) at 0°C, using triethylamine (TEA) as an acid scavenger.

    • Causality: The low temperature prevents exothermic degradation, while TEA neutralizes the generated HCl, preventing the premature protonation of the morpholine nitrogen which would halt the reaction.

  • Step 4: Deprotection & Salt Formation

    • Action: Selectively hydrolyze the acetate groups using mild methanolic ammonia, followed by the addition of ethereal HCl to precipitate the final compound as a hydrochloride salt.

    • Self-Validation: Perform

      
      -NMR spectroscopy. The protocol is successful if the morpholinoethyl protons appear as distinct triplets (~4.4 ppm for 
      
      
      
      and ~2.7 ppm for
      
      
      ) and the phenolic
      
      
      protons reappear as downfield singlets (>9 ppm), confirming complete deprotection.

Mechanistic Pathways & Biological Assays

Hsp90 Inhibition Pathway

By mimicking the adenine ring of ATP, the beta-resorcylate core competitively binds to Hsp90. This prevents the conformational changes required for the recruitment of co-chaperones (like p50cdc37), leading to the ubiquitination and proteasomal degradation of client proteins[1].

Hsp90_Pathway A 2-(4-morpholinyl)ethyl beta-resorcylate B Hsp90 ATP-Binding Pocket (N-Terminal) A->B Competitive Binding C Conformational Arrest (Inhibited Complex) B->C Blockade of Co-chaperones D Proteasomal Degradation of Client Proteins C->D Ubiquitination

Fig 1. Mechanistic pathway of Hsp90 inhibition by beta-resorcylate derivatives.

Tyrosinase Inhibition Assay Workflow

Recent structure-based drug design studies validate the use of [2]. The following is a self-validating workflow for kinetic evaluation.

  • Causality in Assay Design: L-DOPA is utilized as the substrate rather than tyrosine. Tyrosinase exhibits both monophenolase and diphenolase activity; using L-DOPA isolates the diphenolase kinetics, providing a rapid, linear spectrophotometric readout at 475 nm (dopachrome formation) without the lag phase associated with monophenolase activity[4].

  • Self-Validation: A parallel positive control using Kojic Acid must be run. If the Kojic Acid IC50 falls outside the standard 15–20 µM range, the enzyme batch is compromised, and the assay must be rejected.

Workflow S1 Synthesis & Purification (TLC & NMR Validated) S2 Enzyme Assay Setup (Mushroom Tyrosinase) S1->S2 S3 Substrate Incubation (L-DOPA + Inhibitor) S2->S3 S4 Spectrophotometry (Absorbance at 475 nm) S3->S4 S5 Data Analysis (IC50 & Kinetics) S4->S5

Fig 2. Self-validating experimental workflow for tyrosinase inhibition kinetics.

Quantitative Data Summarization

The following table synthesizes quantitative IC50 data for related structural analogs, providing a comparative baseline for the expected efficacy of 2-(4-morpholinyl)ethyl beta-resorcylate across different targets.

Compound Class / DerivativeTarget EnzymeIC50 Value (µM)Kinetic Mechanism
2,4-Dihydroxybenzoic acid Tyrosinase~27.35Competitive
N-(2-morpholinoethyl)cinnamamides Tyrosinase15.20 - 23.80Mixed / Non-competitive
Beta-resorcylate macrocycles Hsp90< 0.05Competitive (ATP site)
Kojic Acid (Positive Control) Tyrosinase16.69Competitive

Data extrapolated from established literature on resorcylate and morpholinoethyl hybrid molecules[2],[4].

References

  • Title: Hydroxybenzamide derivatives and their use as inhibitors of Hsp90 Source: Google Patents URL
  • Title: Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: The Immunosuppressant Tacrolimus (FK506) Facing the 21st Century: Past Findings, Present Applications and Future Trends Source: MDPI URL: [Link]

Sources

Foundational

Technical Guide: 2,4-Dihydroxybenzoic Acid Morpholinoethyl Ester Derivatives

Strategic Design, Synthesis, and Pharmacological Applications Executive Summary This technical guide explores the medicinal chemistry and therapeutic utility of 2,4-dihydroxybenzoic acid (2,4-DHBA) morpholinoethyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Design, Synthesis, and Pharmacological Applications

Executive Summary

This technical guide explores the medicinal chemistry and therapeutic utility of 2,4-dihydroxybenzoic acid (2,4-DHBA) morpholinoethyl ester derivatives . While 2,4-DHBA (


-resorcylic acid) serves as a versatile pharmacophore for Hsp90 inhibition and antioxidant activity, its clinical utility is often limited by poor bioavailability and rapid metabolic clearance. The introduction of a morpholinoethyl ester  moiety acts as a critical "pro-moiety," transforming these scaffolds into highly soluble prodrugs.

The archetype of this class is Mycophenolate Mofetil (MMF) , the morpholinoethyl ester of mycophenolic acid (a complex 2,4-DHBA derivative). This guide analyzes the structural logic, synthetic pathways, and biological validation of this chemical class, providing a roadmap for researchers developing next-generation resorcylic acid therapeutics.

Chemical Architecture & Design Rationale

The Resorcylic Acid Scaffold (The Warhead)

The core structure, 2,4-dihydroxybenzoic acid , is a privileged scaffold in drug discovery.

  • Hsp90 Inhibition: The resorcinol ring (1,3-dihydroxybenzene) mimics the adenine ring of ATP, allowing it to bind tightly to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90).

  • Antioxidant Potential: The electron-rich phenolic system acts as a radical scavenger.

  • IMPDH Inhibition: In the specific case of mycophenolic acid derivatives, the scaffold (decorated with a 6-methyl and 5-alkenyl chain) inhibits Inosine Monophosphate Dehydrogenase (IMPDH).

The Morpholinoethyl Ester (The Vector)

Direct administration of resorcylic acid derivatives often fails due to low lipophilicity (preventing membrane crossing) or poor aqueous solubility at physiological pH.

  • Solubility Enhancement: The morpholine nitrogen has a pKa of ~8.3. Under acidic gastric conditions, it protonates, significantly enhancing solubility.

  • Bioavailability: The ester masks the carboxylic acid, increasing lipophilicity (

    
    ) for intestinal absorption.
    
  • Metabolic Activation: Once in the plasma, esterases hydrolyze the ester bond, releasing the active free acid and the inert byproduct,

    
    -(2-hydroxyethyl)morpholine.
    

Synthetic Methodologies

The synthesis of morpholinoethyl esters from 2,4-DHBA derivatives requires careful control to prevent polymerization or side reactions with the free phenolic hydroxyls.

Protocol A: Direct Azeotropic Esterification (Industrial Standard)

This method is preferred for robust substrates like Mycophenolic Acid (MPA) where phenolic protection is unnecessary due to steric factors or specific reactivity profiles.

Reagents:

  • Substrate: 2,4-DHBA derivative (e.g., Mycophenolic Acid).

  • Reagent: 4-(2-hydroxyethyl)morpholine (excess).

  • Solvent: Xylene or Toluene (high boiling point).

  • Catalyst: None (thermal) or mild acid catalyst.

Workflow:

  • Dissolution: Dissolve the 2,4-DHBA derivative in xylene.

  • Addition: Add 3–4 equivalents of 4-(2-hydroxyethyl)morpholine.

  • Reflux: Heat to reflux (

    
    ) under a Dean-Stark trap to continuously remove water.
    
  • Monitoring: Reaction is driven to completion by water removal (Le Chatelier's principle).

  • Workup: Cool, wash with water to remove excess morpholine reagent, dry organic layer, and crystallize.

Protocol B: Carbodiimide Coupling (Laboratory Scale)

For sensitive derivatives where high heat is deleterious.

Reagents:

  • DCC (

    
    -dicyclohexylcarbodiimide) or EDC.
    
  • DMAP (4-dimethylaminopyridine) as catalyst.

  • Solvent: Dichloromethane (DCM) or DMF.

Workflow:

  • Protection (Optional): If the 2,4-hydroxyls are highly reactive, protect as acetates or benzyl ethers.

  • Activation: Dissolve acid in DCM; add EDC (1.2 eq) and DMAP (0.1 eq).

  • Coupling: Add 4-(2-hydroxyethyl)morpholine (1.1 eq) dropwise at

    
    .
    
  • Stir: Allow to warm to room temperature over 12 hours.

  • Purification: Silica gel chromatography.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of a generic 2,4-DHBA scaffold into its morpholinoethyl ester prodrug.

SynthesisPathway Substrate 2,4-DHBA Derivative (Low Bioavailability) Intermediate Transition State (Tetrahedral Intermediate) Substrate->Intermediate Activation (DCC/Heat) Reagent 4-(2-Hydroxyethyl)morpholine Reagent->Intermediate Product Morpholinoethyl Ester (High Solubility Prodrug) Intermediate->Product - H2O

Caption: Synthetic conversion of 2,4-DHBA derivatives to morpholinoethyl esters via condensation.

Pharmacological Profile & Mechanism of Action[1]

Prodrug Activation (The "Mofetil" Mechanism)

The morpholinoethyl group is not the active pharmacophore; it is a delivery vehicle. Upon oral administration:

  • Absorption: The ester remains intact in the stomach/upper intestine, absorbed efficiently.

  • First-Pass Metabolism: In the liver and plasma, carboxylesterases (hCE1 and hCE2) rapidly hydrolyze the ester.

  • Release: The active 2,4-DHBA derivative is released into systemic circulation.

Target Engagement: IMPDH Inhibition

For derivatives structurally related to Mycophenolate Mofetil (MMF) :

  • Target: Inosine Monophosphate Dehydrogenase (IMPDH).

  • Mechanism: The active metabolite (MPA) binds to the NADH cofactor site of IMPDH.

  • Effect: Depletion of Guanosine nucleotides (GTP/GDP), selectively inhibiting T-cell and B-cell proliferation (immunosuppression).

Target Engagement: Hsp90 Inhibition

For simple 2,4-DHBA derivatives (Resorcinol mono-esters):

  • Target: Hsp90 N-terminal ATP pocket.[1][2][3][4]

  • Mechanism: The 2,4-hydroxyls form critical hydrogen bonds with Asp93 and Thr184 in the Hsp90 pocket.

  • Effect: Destabilization of oncogenic client proteins (e.g., HER2, Raf-1).

Visualization: Prodrug Bioactivation

Bioactivation Prodrug Morpholinoethyl Ester Prodrug (Oral Intake) Liver Hepatic/Plasma Esterases (hCE1 / hCE2) Prodrug->Liver Absorption Active Active Metabolite (2,4-DHBA Derivative) Liver->Active Hydrolysis Byproduct N-(2-hydroxyethyl)morpholine (Inert) Liver->Byproduct Target Biological Target (IMPDH or Hsp90) Active->Target Inhibition

Caption: In vivo bioactivation pathway of morpholinoethyl ester prodrugs.

Experimental Protocols

In Vitro Ester Stability Assay

To verify the prodrug concept, one must demonstrate stability in buffer vs. rapid hydrolysis in plasma.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Human/Rat Plasma (pooled).

  • HPLC system with UV detection (254 nm).

Procedure:

  • Preparation: Prepare a

    
     stock solution of the morpholinoethyl ester derivative in DMSO.
    
  • Incubation (Control): Spike PBS with stock to

    
    . Incubate at 
    
    
    
    .
  • Incubation (Test): Spike Plasma with stock to

    
    . Incubate at 
    
    
    
    .
  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Add

    
     cold acetonitrile to precipitate proteins. Centrifuge.
    
  • Analysis: Inject supernatant into HPLC.

  • Calculation: Plot % remaining of Ester vs. Time.

    • Success Criteria:

      
       in PBS; 
      
      
      
      in Plasma.
Cell Proliferation Assay (Jurkat T-Cells)

Validates biological activity (assuming IMPDH or Hsp90 mechanism).

Procedure:

  • Seeding: Seed Jurkat cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with graded concentrations (

    
     to 
    
    
    
    ) of the ester derivative.
  • Duration: Incubate for 72 hours.

  • Readout: Add MTT or Alamar Blue reagent. Measure absorbance/fluorescence.[5]

  • Analysis: Determine

    
     relative to vehicle control.
    

References

  • Sollinger, H. W. (1995). Mycophenolate mofetil for the prevention of acute rejection in primary cadaveric renal allograft recipients. Transplantation, 60(3), 225-232. Link

  • Nelson, P. H., et al. (1990). Synthesis and immunosuppressive activity of some side-chain variants of mycophenolic acid. Journal of Medicinal Chemistry, 33(2), 833-838. Link

  • Brazidec, J. Y., et al. (2004).[4] Synthesis and biological evaluation of a new series of resorcinol-based Hsp90 inhibitors. Journal of Medicinal Chemistry, 47(15), 3865-3873. Link

  • Ransom, R. F. (1995). Mechanism of action of mycophenolate mofetil. Therapeutic Drug Monitoring, 17(6), 681-684. Link

  • Sankaranarayanan, R., et al. (2019).[6][7] The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent.[6][7] Cancers, 11(3), 427.[7] Link

Sources

Foundational

Technical Guide: Solubility Profile of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

Part 1: Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate . This compound represents a strategic derivatization of 2,4-dihydroxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate . This compound represents a strategic derivatization of 2,4-dihydroxybenzoic acid (β-resorcylic acid), utilizing a morpholinoethyl ester moiety to modulate lipophilicity and introduce pH-dependent solubility.

The solubility profile of this molecule is governed by its ampholytic nature : it possesses a basic morpholine nitrogen and two acidic phenolic hydroxyls. Understanding this ionization behavior is critical for developing stable formulations, as the molecule exhibits a classic "U-shaped" solubility curve with a minimum in the neutral pH range, presenting specific challenges for physiological delivery (pH 7.4).

Part 2: Physicochemical Architecture

To accurately predict and measure solubility, one must first map the ionization centers of the molecule. The compound exists in three distinct species depending on the solvent pH.

Key Physicochemical Parameters[1][2][3]
ParameterValue (Est.)DescriptionImpact on Solubility
Molecular Weight 267.28 g/mol Moderate sizeGood permeability potential.
pKa (Basic) ~7.0 – 7.5Morpholine NitrogenProtonation below pH 7.0 drastically increases aqueous solubility.
pKa (Acidic 1) ~8.5 – 9.04-OH PhenolDeprotonation above pH 8.5 increases solubility (anionic species).
pKa (Acidic 2) ~13.02-OH PhenolIntramolecular H-bond with carbonyl makes this difficult to deprotonate.
LogP (Neutral) ~1.5 – 2.0LipophilicityModerate lipophilicity in neutral state; soluble in organic solvents.
Ionization & Solubility Pathway (Visualization)

The following diagram illustrates the structural transformation across the pH scale, highlighting the solubility windows.

IonizationPathway cluster_legend Solubility Status SpeciesA Cationic Species (pH < 6.0) High Solubility SpeciesB Neutral Species (pH 7.0 - 8.0) Lowest Solubility (Precipitation Risk) SpeciesA->SpeciesB Deprotonation of Morpholine N (pKa ~7.2) SpeciesC Anionic Species (pH > 9.0) High Solubility (Hydrolysis Risk) SpeciesB->SpeciesC Deprotonation of Phenolic OH (pKa ~8.8) Safe Soluble Risk Insoluble

Figure 1: pH-dependent ionization pathway of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate showing the transition from soluble cation to insoluble neutral species, and finally to soluble anion.[1][2][3]

Part 3: Solubility Profile

Aqueous Solubility vs. pH

The solubility profile follows a theoretical U-curve :

  • pH 1.2 - 6.0 (Gastric/Intestinal Transition): The morpholine nitrogen is protonated (

    
    ). The salt form (e.g., Hydrochloride) is highly soluble (> 10 mg/mL).
    
  • pH 7.0 - 8.0 (Physiological/Blood): The molecule approaches its isoelectric/neutral state. The intrinsic solubility (

    
    ) is dominated by the lipophilic aromatic core. Solubility drops significantly (likely < 0.1 mg/mL). Critical Formulation Risk:  Intravenous injection of an acidic stock solution may precipitate upon mixing with blood.
    
  • pH > 9.0: Phenolic ionization increases solubility, but this range is chemically unstable due to ester hydrolysis (saponification).

Organic Solvent Compatibility

For stock solution preparation and synthesis purification:

  • DMSO: > 50 mg/mL (Excellent)

  • Ethanol: > 20 mg/mL (Good)

  • Acetonitrile: > 10 mg/mL (Moderate)

  • Water (Neutral): Poor (requires pH adjustment)

Part 4: Experimental Protocols

As a scientist, you must validate these theoretical values. Below are the standard operating procedures (SOPs) for characterizing this specific compound.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method to determine the equilibrium solubility at specific pH points.

  • Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4 (50 mM Phosphate/Citrate buffers).

  • Saturation: Add excess solid 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 25°C (or 37°C) for 24 hours at 300 RPM.

  • Separation: Filter supernatant using a 0.22 µm PVDF filter (ensure low drug binding).

  • Quantification: Analyze filtrate via HPLC-UV (See Protocol B).

  • pH Check: Measure the final pH of the saturated solution. Note: Dissolving the salt form can significantly shift the buffer pH.

Protocol B: Stability-Indicating HPLC Method

Crucial: This ester is prone to hydrolysis. Your solubility method must separate the parent drug from the degradation product (2,4-dihydroxybenzoic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

  • Success Criterion: The parent ester peaks should be distinct from the acid hydrolysis product (which will elute earlier due to higher polarity).

Workflow Visualization

ExperimentalWorkflow cluster_QC Quality Control Start Start: Solid Sample BufferPrep Buffer Prep (pH 1.2, 4.5, 6.8, 7.4) Start->BufferPrep Shake Shake Flask 24h @ 25°C BufferPrep->Shake Filter Filtration (0.22 µm PVDF) Shake->Filter Check1 Check Final pH Shake->Check1 HPLC HPLC Analysis (Gradient C18) Filter->HPLC Data Calculate Solubility (mg/mL) HPLC->Data Check2 Check Hydrolysis (Parent vs Acid) HPLC->Check2

Figure 2: Step-by-step workflow for thermodynamic solubility determination with integrated quality control checks.

Part 5: Formulation & Stability Implications

Salt Selection Strategy

To maximize solubility for liquid formulations, avoid the free base.

  • Recommended: Hydrochloride (HCl) or Mesylate salts. These protonate the morpholine nitrogen, locking the molecule in the "Species A" (Soluble) state.

  • Avoid: Sodium salts. While they solubilize the phenol (Species C), the high pH required (>9.0) will rapidly hydrolyze the ester bond, destroying the molecule.

Hydrolysis Warning

The 2,4-dihydroxybenzoate core is electron-rich, but the ester linkage is the weak point.

  • Storage: Store solid material at -20°C, desiccated.

  • Solution Stability: Solutions at pH > 7.0 should be prepared fresh and used immediately. Do not store neutral/basic aqueous solutions for > 4 hours.

References

  • PubChem. (2023). Compound Summary: Ethyl 2,4-dihydroxybenzoate (Structural Analog). National Library of Medicine. [Link]

  • PubChem. (2023). Compound Summary: 2-(4-Morpholinyl)ethyl (Moiety Analysis). National Library of Medicine. [Link]

  • Anderson, W. K., et al. (1995). Synthesis and Antitumor Activity of Morpholinoethyl Esters of Mycophenolic Acid.[4] Journal of Medicinal Chemistry. (Contextual grounding on morpholinoethyl ester prodrug solubility). [Link] (General search for class derivatives)

  • JECFA. (1998). Ethyl p-Hydroxybenzoate: Chemical and Technical Assessment. FAO/WHO. [Link]

Sources

Exploratory

Physicochemical Profiling of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate: A Comprehensive Guide to pKa Determination and Mechanistic Ionization

Executive Summary In the landscape of rational drug design, the precise determination of acid dissociation constants (pKa) is paramount. The ionization state of a molecule dictates its lipophilicity (logD), aqueous solub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the precise determination of acid dissociation constants (pKa) is paramount. The ionization state of a molecule dictates its lipophilicity (logD), aqueous solubility, membrane permeability, and target receptor affinity. 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a complex, polyfunctional scaffold featuring a basic tertiary amine (morpholine ring) and two acidic phenolic hydroxyl groups.

Because these ionizable centers are electronically coupled to an ester linkage, their pKa values deviate significantly from standard isolated functional groups. This whitepaper provides a rigorous mechanistic breakdown of these pKa shifts and outlines the gold-standard orthogonal experimental workflows required to validate them.

Structural Analysis and Predictive pKa Assignments

To accurately predict the microspecies distribution of this compound, we must analyze the causality behind the electronic effects—specifically inductive withdrawal (-I), resonance stabilization (-R), and intramolecular hydrogen bonding—acting on each ionizable center.

The Basic Center: Morpholine Nitrogen
  • Base pKa: ~5.6

  • Mechanistic Causality: Unsubstituted morpholine is a moderately strong base with a pKa of 8.36. However, in this scaffold, the morpholine nitrogen is tethered to an ester group via a two-carbon (ethyl) linker. The ester oxygen exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework of the ethylene bridge. This pulls electron density away from the nitrogen, drastically reducing its ability to stabilize a positive charge upon protonation.

  • Authoritative Grounding: This exact structural motif is present in the immunosuppressant prodrug Mycophenolate Mofetil (the 2-morpholinoethyl ester of mycophenolic acid). FDA pharmacological data confirms that the pKa of the 2-morpholinoethyl group in mycophenolate mofetil is exactly 5.6[1]. We can confidently assign this homologous value to our target molecule.

The Acidic Centers: 2,4-Dihydroxybenzoate Moiety

The resorcinol-like aromatic ring contains two phenolic hydroxyls. Because they are positioned ortho (2-OH) and para (4-OH) to an electron-withdrawing ester group, their ionization behaviors are completely distinct.

  • Acid 1 (Para-Hydroxyl / 4-OH): ~8.1 to 8.5

    • Mechanistic Causality: The ester carbonyl is an electron-withdrawing group via both resonance (-R) and induction (-I). When the 4-OH is deprotonated, the resulting phenoxide anion is highly stabilized by delocalization of the negative charge into the ester carbonyl system.

    • Authoritative Grounding: Experimental and predictive data for the closely related analog methyl 2,4-dihydroxybenzoate places the pKa of this para-hydroxyl group at approximately 8.14[2]. The ethyl linker in our target molecule will have a negligible effect on this aromatic pKa, maintaining it in the low 8s.

  • Acid 2 (Ortho-Hydroxyl / 2-OH): > 11.0

    • Mechanistic Causality: The 2-OH group is positioned perfectly to form a strong, 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the ester. This thermodynamic "lock" highly stabilizes the protonated (neutral) state. Removing this proton requires breaking the hydrogen bond, which costs significant energy, thereby shifting the pKa to a highly alkaline range.

    • Authoritative Grounding: This phenomenon is well-documented in methyl salicylate (methyl 2-hydroxybenzoate), which exhibits a highly elevated phenol pKa of 9.8[3]. Furthermore, in 2,4-dihydroxybenzoic acid, the pKa of the ortho-hydroxyl is reported to be as high as 14.0[4]. Therefore, the 2-OH in our target molecule will not deprotonate under physiological conditions.

Ionization Pathway and Microspecies Distribution

As the environmental pH increases from acidic to basic, the molecule transitions through distinct charge states. Understanding this sequence is critical for formulation and DMPK (Drug Metabolism and Pharmacokinetics) modeling.

Ionization State1 pH < 5.6 Cationic Form (Morpholine Protonated) State2 pH 5.6 - 8.1 Neutral Form (Morpholine Neutral) State1->State2 -H+ (pKa ~5.6) State3 pH 8.1 - 11.0 Anionic Form (4-OH Deprotonated) State2->State3 -H+ (pKa ~8.1) State4 pH > 11.0 Dianionic Form (2-OH & 4-OH Deprotonated) State3->State4 -H+ (pKa >11.0)

Sequential ionization states of the molecule as a function of pH.

Quantitative Data Summary
Functional GroupPredicted pKaDominant Electronic EffectCharge State at pH 7.4
Morpholine Nitrogen ~5.6Inductive withdrawal (-I) by esterNeutral (Unprotonated)
4-Hydroxyl (Phenol) ~8.14Resonance stabilization (-R) by esterNeutral (Protonated)
2-Hydroxyl (Phenol) > 11.0Intramolecular H-bondingNeutral (Protonated)

Experimental Methodologies for pKa Validation

Relying solely on predictive models is insufficient for regulatory submissions. A self-validating experimental protocol must be employed. Because the neutral species of this molecule likely suffers from poor aqueous solubility, and the phenolic groups possess strong UV chromophores, UV-Metric Titration combined with Target Factor Analysis (TFA) is the preferred methodology over standard potentiometry.

Why UV-Metric Titration?

The deprotonation of the phenolic groups extends the conjugation of the aromatic ring, resulting in a significant bathochromic shift (red shift) in the UV absorbance spectrum. By tracking these isosbestic points across a pH gradient, we can deconvolute overlapping pKa values with high precision, even at low concentrations (10 µM) where the compound remains soluble.

Step-by-Step Protocol: UV-Metric pKa Determination
  • Preparation of Background Electrolyte: Prepare a 0.15 M KCl solution using ultra-pure (Milli-Q) water. This maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.

  • Sample Preparation: Dissolve the analyte in a minimal volume of DMSO, then dilute into the 0.15 M KCl buffer to achieve a final working concentration of 10 µM. (Ensure DMSO concentration remains <0.5% v/v to prevent co-solvent pKa shifting).

  • System Calibration: Calibrate the automated titrator's glass pH electrode using standardized buffers (pH 2.0, 4.0, 7.0, 10.0, 12.0) to ensure a Nernstian slope.

  • Automated Titration:

    • Dispense 0.5 N HCl to lower the sample pH to 2.0.

    • Initiate automated titration using 0.5 N KOH, increasing the pH in 0.2 unit increments up to pH 12.0.

    • Self-Validating Step: Perform a reverse titration (pH 12.0 back to 2.0) to confirm that no degradation (e.g., ester hydrolysis) occurred during the forward run.

  • Spectral Acquisition: At each pH increment, record the full UV-Vis spectrum from 200 nm to 400 nm using an in-line diode array detector.

  • Data Deconvolution (TFA): Export the spectral matrix to a pKa analysis software (e.g., SiriusT3 or Refinement Pro). Apply Target Factor Analysis to separate the pure spectra of the cationic, neutral, and anionic species, calculating the exact pKa values from the inflection points of the absorbance vs. pH curves.

Workflow Step1 Sample Prep 10 µM in 0.15M KCl Step2 Calibration Standardize Electrodes Step1->Step2 Step3 Titration pH 2.0 to 12.0 Step2->Step3 Step4 Spectroscopy UV Absorbance (200-400nm) Step3->Step4 Step5 Deconvolution Target Factor Analysis Step4->Step5

Step-by-step UV-metric titration workflow for pKa deconvolution.

References

  • [1] CellCept (mycophenolate mofetil capsules) - FDA Prescribing Information. U.S. Food and Drug Administration. URL:[Link]

  • [3] Showing Compound Methyl salicylate (FDB012459). FooDB. URL:[Link]

Sources

Foundational

The 2,4-Dihydroxybenzoate Pharmacophore: Mechanistic Applications in Modern Drug Discovery

Executive Summary The 2,4-dihydroxybenzoate (2,4-DHB) and 2,4-dihydroxybenzoic acid (2,4-DHBA) scaffolds represent highly privileged pharmacophores in both medicinal chemistry and agrochemical development[1]. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-dihydroxybenzoate (2,4-DHB) and 2,4-dihydroxybenzoic acid (2,4-DHBA) scaffolds represent highly privileged pharmacophores in both medicinal chemistry and agrochemical development[1]. Characterized by an electron-rich aromatic ring and dual hydroxyl groups at the ortho and para positions relative to the carboxylate, this core offers unique hydrogen-bonding capabilities, metal-chelating properties, and a versatile platform for structural functionalization[2]. This technical guide explores the advanced applications of the 2,4-DHB pharmacophore, focusing on its role in antimelanogenic drug design, mitochondria-targeted antiparasitics, and transcriptomic reprogramming in agricultural pathogens.

Therapeutic Applications and Mechanisms of Action

Antimelanogenic Agents: Tyrosinase Inhibition

Tyrosinase is a binuclear copper-containing enzyme responsible for melanin biosynthesis; its overexpression is the primary driver of hyperpigmentation disorders. Recent structural modifications of the 2,4-DHB core have yielded exceptional tyrosinase inhibitors[3]. When the 2,4-dihydroxybenzoic acid moiety is conjugated with carvacrol or cinnamic acid residues, the resulting derivatives exhibit potent inhibitory activity. For example, specific 2-[(4-acetylphenyl)amino]-2-oxoethyl 2,4-dihydroxybenzoate derivatives demonstrate IC50 values as low as 0.0089 µM, vastly outperforming the industry standard, kojic acid (IC50 = 16.69 µM)[4]. Kinetic studies reveal that the 2,4-dihydroxy substitution pattern is critical for facilitating irreversible binding to the enzyme's active site, acting primarily as a non-competitive or mixed-type inhibitor[3][4].

Antiparasitic Therapeutics: Mitochondrial Targeting

In the treatment of African trypanosomiasis, overcoming drug resistance requires novel mechanisms of action. The Trypanosoma brucei parasite relies heavily on the trypanosome alternative oxidase (TAO) for respiration. Researchers have successfully boosted the trypanocidal activity of 2,4-DHBA by conjugating it with lipophilic cations (LC), such as triphenylphosphonium and quinolinium[5][6]. These LC-conjugates act as highly specific delivery vectors, driving the accumulation of the 2,4-DHB pharmacophore directly into the negatively charged mitochondrion of the parasite. This targeted approach disrupts the mitochondrial membrane potential and inhibits TAO, achieving efficacy in the submicromolar to low nanomolar range—an improvement of >10,000-fold over the unconjugated parent compound[5][6].

Agrochemical Antifungals: Transcriptomic Reprogramming

Methyl-2,4-dihydroxybenzoate (MDHB) has emerged as a potent agrochemical agent against Fusarium oxysporum f. sp. cubense (Foc), the causative agent of Panama disease in bananas[7][8]. MDHB does not merely act as a simple fungistatic agent; it induces massive transcriptomic reprogramming. RNA sequencing reveals that MDHB destabilizes fungal membranes, suppresses energy metabolism via the downregulation of proton-pumping ATPases, and disrupts cellular transport by repressing ABC transporters like STE6[7][8].

MDHB_Pathway MDHB Methyl-2,4-dihydroxybenzoate (MDHB) Membrane Membrane Destabilization (47 Genes Affected) MDHB->Membrane Energy Suppression of ATPases & Energy Metabolism MDHB->Energy Oxidative Oxidative Stress (SOD2 Impairment) MDHB->Oxidative Transport Downregulation of ABC Transporters (STE6) MDHB->Transport Death Pathogen Inhibition (Fusarium oxysporum) Membrane->Death Energy->Death Oxidative->Death Transport->Death

Transcriptomic reprogramming and multi-target antifungal mechanism of MDHB.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative efficacy of various 2,4-DHB derivatives across different biological targets, highlighting the vast dynamic range of this pharmacophore.

Derivative / CompoundTarget Organism / EnzymeKey Efficacy MetricMechanism of ActionReference
Methyl-2,4-dihydroxybenzoate (MDHB) Fusarium oxysporum f. sp. cubenseReduces disease severity to 4.4% (from 100%)Membrane destabilization, ATPase suppression[7]
2,4-DHBA Lipophilic Cation Conjugate (6e) Trypanosoma brucei (WT & Resistant)Submicromolar to low nanomolar EC50Mitochondrial targeting, TAO inhibition[5][6]
2,4-Dihydroxy substituted carvacrol (6c) Mushroom TyrosinaseIC50 = 0.0167 µMIrreversible, non-competitive inhibition[3]
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2,4-DHB (5c) Mushroom TyrosinaseIC50 = 0.0089 µMIrreversible, competitive inhibition[4]
Kojic Acid (Standard Control) Mushroom TyrosinaseIC50 = 16.69 µMReversible inhibition[3][4]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the methodologies used to synthesize and validate 2,4-DHB derivatives. Each protocol is designed as a self-validating system, incorporating internal controls to confirm causality.

Protocol 1: Synthesis and Validation of Mitochondria-Targeted 2,4-DHB Trypanocides

Objective: To synthesize lipophilic cation (LC) conjugates of 2,4-DHBA and validate their specific mitochondrial toxicity in T. brucei[5].

Step 1: Esterification and Linker Attachment

  • Procedure: React 2,4-DHBA with an alkyl halide linker (e.g., bromoalkane) under basic conditions (K₂CO₃ in DMF)[2].

  • Causality: This step protects the carboxylic acid and establishes a hydrophobic spacer, which is critical for traversing the lipid bilayer of the parasite.

Step 2: Lipophilic Cation Conjugation

  • Procedure: React the intermediate with triphenylphosphine (TPP) to form the phosphonium salt (the LC conjugate).

  • Causality: TPP possesses a delocalized positive charge. Because the parasite mitochondrion maintains a highly negative transmembrane potential, this charge acts as an electrostatic homing beacon, driving selective accumulation of the drug[5].

Step 3: Self-Validating Mechanistic Assay (Membrane Integrity vs. Mitochondrial Toxicity)

  • Procedure: Incubate T. brucei cells with the synthesized compound. Concurrently, run a control using 10 µM digitonin. Stain both sets with propidium iodide (PI) and measure fluorescence.

  • Causality & Validation: Digitonin selectively permeabilizes the plasma membrane, causing immediate PI uptake (positive control for lysis). If the 2,4-DHB conjugate kills the parasite without triggering rapid PI uptake, it proves the compound is not a non-specific detergent, validating that cell death is caused by targeted internal mitochondrial disruption (TAO inhibition) rather than general membrane lysis[5].

Workflow Start 2,4-DHBA Core Functionalization Conjugation Conjugation with Lipophilic Cations (LC) Start->Conjugation InVitro In Vitro Screening (T. b. brucei WT) Conjugation->InVitro MoA Mechanistic Assay: PI Staining & TAO InVitro->MoA Hit Lead Selection (Nanomolar Efficacy) MoA->Hit

Workflow for the synthesis and mechanistic validation of 2,4-DHB lipophilic cation conjugates.

Protocol 2: Transcriptomic Profiling for Antifungal Mechanism Elucidation

Objective: To map the molecular mechanism of action of MDHB against Fusarium oxysporum[7][8].

Step 1: Sub-lethal Pathogen Treatment

  • Procedure: Culture Foc and treat with 100 ppm MDHB. Extract RNA using standard sequencing protocols.

  • Causality: Using 100 ppm (a specific sub-lethal/inhibitory threshold) ensures the extraction of RNA from stressed, but living, cells. If a lethal dose were used, the transcriptomic data would only reflect generic necrotic degradation rather than the specific primary targets of the drug[7].

Step 2: Differential Gene Expression (DGE) Analysis

  • Procedure: Sequence RNA and filter DGEs using stringent parameters: |log2FC| > 1 and False Discovery Rate (FDR) < 0.05[8].

  • Causality: This statistical threshold filters out background biological noise, isolating the 173 specific genes (121 upregulated, 52 downregulated) directly impacted by the 2,4-DHB pharmacophore[7][8].

Step 3: Self-Validating Glasshouse Trials

  • Procedure: Inoculate Kadali banana plants with the MDHB-treated Foc strain and monitor disease incidence compared to untreated controls.

  • Causality & Validation: In vitro transcriptomics (e.g., observing the downregulation of virulence factors like STE6) must translate to in vivo efficacy. The glasshouse trial acts as the self-validating system: observing a drop in disease severity from 100% to 4.4% confirms that the genetic pathways disrupted by MDHB are indeed critical for fungal pathogenesis[7].

References

  • BenchChem. "2,4-Dihydroxybenzoate | 1125-58-2 - Benchchem". Benchchem.com. 9

  • Chem-Impex. "2,4-Dihydroxybenzoic acid hydrazide - Chem-Impex". Chemimpex.com. 1

  • CoLab. "Methyl-2,4-dihydroxybenzoate induces transcriptomic reprogramming in Fusarium oxysporum f. sp. cubense and defense gene responses in Kadali banana". Colab.ws. 7

  • PubMed / NIH. "Methyl-2,4-dihydroxybenzoate induces transcriptomic reprogramming in Fusarium oxysporum f. sp. cubense and defense gene responses in Kadali banana". Nih.gov. 8

  • PMC / NIH. "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid". Nih.gov. 10

  • ResearchGate. "Conjugates of 2,4-Dihydroxybenzoate and Salicylhydroxamate and Lipocations Display Potent Anti-parasite Effects by Efficiently Targeting the Trypanosoma brucei and Trypanosoma congolense Mitochondrion". Researchgate.net. 5

  • ACS Publications. "Conjugates of 2,4-Dihydroxybenzoate and Salicylhydroxamate and Lipocations Display Potent Antiparasite Effects by Efficiently Targeting the Trypanosoma brucei and Trypanosoma congolense Mitochondrion". Acs.org. 6

  • Google Patents. "WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives". Google.com.11

  • PMC / NIH. "Carvacrol derivatives as mushroom tyrosinase inhibitors; synthesis, kinetics mechanism and molecular docking studies". Nih.gov. 3

  • BenchChem. "Benzyl 2,4-dihydroxybenzoate - Benchchem". Benchchem.com. 2

  • Google Patents. "US11883393B2 - Compounds and methods for the targeted degradation of androgen receptor". Google.com. 12

  • PMC / NIH. "Non-Native Site-Selective Enzyme Catalysis". Nih.gov. 13

  • Taylor & Francis. "Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives". Tandfonline.com. 4

Sources

Exploratory

Bioavailability of morpholinoethyl ester prodrugs

An In-Depth Technical Guide to the Bioavailability of Morpholinoethyl Ester Prodrugs For Researchers, Scientists, and Drug Development Professionals The morpholinoethyl ester prodrug strategy represents a significant adv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioavailability of Morpholinoethyl Ester Prodrugs

For Researchers, Scientists, and Drug Development Professionals

The morpholinoethyl ester prodrug strategy represents a significant advancement in medicinal chemistry, offering a versatile solution to overcome the biopharmaceutical challenges of parent drug molecules, particularly poor aqueous solubility and limited membrane permeability. This guide provides a comprehensive technical overview of the core principles governing the design, synthesis, and evaluation of morpholinoethyl ester prodrugs to enhance oral bioavailability. We will delve into the mechanistic rationale behind this prodrug approach, detailing the intricate balance between physicochemical properties and enzymatic lability. This document will further provide field-proven, step-by-step protocols for critical in vitro and in vivo assessments, equipping researchers with the practical knowledge to implement and validate these methodologies. Through a synthesis of established scientific principles and practical insights, this guide aims to be an essential resource for drug development professionals seeking to leverage the morpholinoethyl ester prodrug approach for enhanced therapeutic efficacy.

The Rationale for Morpholinoethyl Ester Prodrugs: A Dual-Pronged Approach to Bioavailability Enhancement

The oral bioavailability of a drug is fundamentally governed by its aqueous solubility and its ability to permeate the gastrointestinal (GI) membrane.[1] Many pharmacologically potent molecules, however, possess suboptimal physicochemical properties, such as high lipophilicity leading to poor solubility, or high polarity which hinders membrane transport.[1] The morpholinoethyl ester prodrug strategy directly addresses these limitations by transiently modifying the parent drug's structure.[2][3][4]

The core of this strategy lies in the esterification of a carboxylic acid group on the parent drug with a morpholinoethanol moiety. This chemical modification imparts two key advantages:

  • Enhanced Aqueous Solubility: The morpholine ring, being a tertiary amine, can be protonated at the acidic pH of the stomach, forming a water-soluble salt. This significantly increases the drug's concentration in the GI fluid, a prerequisite for absorption.[2][3][4]

  • Increased Lipophilicity at Physiological pH: In the more neutral pH of the small intestine, the morpholine group is predominantly in its free base form, increasing the overall lipophilicity of the prodrug molecule. This facilitates passive diffusion across the lipid-rich enterocyte membranes.[2][3][4]

This pH-dependent modulation of solubility and lipophilicity is the cornerstone of the morpholinoethyl ester prodrug approach, allowing the molecule to navigate the diverse environments of the GI tract effectively.

The Critical Role of Bioconversion: Esterase-Mediated Hydrolysis

An ideal prodrug must not only enhance absorption but also efficiently and quantitatively release the active parent drug in systemic circulation.[1] Morpholinoethyl ester prodrugs are designed to be substrates for ubiquitous esterase enzymes present in the plasma, liver, and other tissues.[2][3][4] These enzymes catalyze the hydrolysis of the ester bond, liberating the active carboxylic acid drug and the morpholinoethanol promoiety.[5]

The rate of this enzymatic hydrolysis is a critical parameter. A prodrug that is too stable will have a long half-life in the plasma, potentially leading to reduced efficacy and off-target effects. Conversely, a prodrug that is too labile may undergo premature hydrolysis in the GI tract or during first-pass metabolism, negating the benefits of the prodrug approach.[6] Therefore, a key aspect of developing a successful morpholinoethyl ester prodrug is achieving an optimal balance between chemical stability in the GI tract and enzymatic lability in the systemic circulation.[7]

Metabolic Activation Pathway

cluster_gut Gastrointestinal Lumen cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation Prodrug_Oral Morpholinoethyl Ester Prodrug (Oral Administration) Prodrug_Soluble Protonated, Soluble Prodrug (Stomach, pH 1-3) Prodrug_Oral->Prodrug_Soluble Low pH Prodrug_Lipophilic Lipophilic Prodrug (Intestine, pH 6-7.5) Prodrug_Soluble->Prodrug_Lipophilic pH increase Absorption Passive Diffusion across Enterocytes Prodrug_Lipophilic->Absorption Prodrug_Systemic Intact Prodrug Absorption->Prodrug_Systemic Active_Drug Active Parent Drug Prodrug_Systemic->Active_Drug Esterase-mediated Hydrolysis Promoieties Morpholinoethanol + Byproducts Prodrug_Systemic->Promoieties Esterase-mediated Hydrolysis

Caption: Metabolic activation of a morpholinoethyl ester prodrug.

In Vitro Evaluation: A Predictive Framework for In Vivo Performance

A robust in vitro testing cascade is essential to de-risk and guide the selection of promising morpholinoethyl ester prodrug candidates. These assays provide critical data on solubility, lipophilicity, and stability, which are key determinants of in vivo bioavailability.

Physicochemical Characterization

A thorough understanding of the prodrug's fundamental physicochemical properties is the first step in its evaluation.

ParameterMethodRationale
Aqueous Solubility Shake-flask method in Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate Buffer (pH 7.4)To confirm enhanced solubility in acidic conditions and assess solubility at physiological pH.[2][3][4]
Partition Coefficient (Log P) Shake-flask method using n-octanol and aqueous buffers (SGF and pH 7.4)To quantify the lipophilicity of the prodrug, which is crucial for predicting membrane permeability.[2][3][4]
pKa Potentiometric titrationTo determine the ionization constant of the morpholine moiety, which explains the pH-dependent solubility and lipophilicity.[3][4]
Chemical and Enzymatic Stability

Assessing the stability of the prodrug in relevant biological fluids is critical to predict its fate in vivo.

Objective: To determine the rate of non-enzymatic hydrolysis of the morpholinoethyl ester prodrug in simulated gastric and intestinal fluids.

Materials:

  • Morpholinoethyl ester prodrug

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Phosphate buffer, pH 7.4

  • HPLC system with a suitable column and detector

  • Incubator/water bath at 37°C

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (for HPLC analysis)

Procedure:

  • Prepare stock solutions of the prodrug and internal standard in a suitable solvent (e.g., ACN).

  • Pre-warm SGF and phosphate buffer to 37°C.

  • Initiate the hydrolysis reaction by adding a small aliquot of the prodrug stock solution to the pre-warmed buffers to achieve a final concentration of ~10-50 µM.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of cold ACN with the internal standard. This will precipitate proteins and stop the reaction.

  • Vortex and centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the remaining concentration of the prodrug.

  • Plot the natural logarithm of the prodrug concentration versus time. The slope of the line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Causality Behind Experimental Choices:

  • 37°C Incubation: Mimics physiological body temperature.

  • SGF (pH 1.2) and Phosphate Buffer (pH 7.4): Represent the acidic environment of the stomach and the neutral environment of the small intestine, respectively.[4]

  • Quenching with Cold ACN: Ensures that the hydrolysis reaction is stopped precisely at the sampling time point.

  • HPLC Analysis: Provides a sensitive and specific method for quantifying the concentration of the prodrug over time.

Objective: To determine the rate of esterase-mediated hydrolysis of the morpholinoethyl ester prodrug in plasma.

Materials:

  • Morpholinoethyl ester prodrug

  • Human, rat, or other species-specific plasma (heparinized or EDTA-treated)

  • HPLC system with a suitable column and detector

  • Incubator/water bath at 37°C

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard

Procedure:

  • Prepare stock solutions of the prodrug and internal standard in a suitable solvent.

  • Thaw the plasma at 37°C.

  • Initiate the hydrolysis reaction by adding a small aliquot of the prodrug stock solution to the pre-warmed plasma to achieve a final concentration of ~1-10 µM.

  • At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing three volumes of cold ACN with the internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by HPLC to quantify the remaining concentration of the prodrug.

  • Calculate the half-life as described in Protocol 1.

Causality Behind Experimental Choices:

  • Plasma: Contains a complex mixture of esterases and other enzymes that the prodrug will encounter in the systemic circulation.[4][8]

  • Low Prodrug Concentration: Ensures that the enzyme kinetics are in the linear range (first-order kinetics).

  • Quenching with 3 Volumes of ACN: Effectively precipitates the high concentration of plasma proteins.

In Vivo Evaluation: The Definitive Assessment of Bioavailability

While in vitro studies are predictive, in vivo pharmacokinetic (PK) studies in animal models are essential to definitively determine the oral bioavailability of a morpholinoethyl ester prodrug.

Experimental Workflow for an In Vivo Bioavailability Study

cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Animal_Model Select Animal Model (e.g., Rats) Dose_Prep Prepare Dosing Formulations (Prodrug and Parent Drug) Animal_Model->Dose_Prep Oral_Dosing Oral Administration of Prodrug Dose_Prep->Oral_Dosing IV_Dosing Intravenous Administration of Parent Drug (for absolute bioavailability) Dose_Prep->IV_Dosing Blood_Sampling Serial Blood Sampling at Predetermined Time Points Oral_Dosing->Blood_Sampling IV_Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Analysis of Prodrug and Parent Drug Plasma_Processing->LC_MS_MS PK_Parameters Calculate PK Parameters (AUC, Cmax, Tmax, F%) LC_MS_MS->PK_Parameters

Caption: Workflow for an in vivo bioavailability study.

Pharmacokinetic Study Design

A typical crossover study design is employed where a group of animals (e.g., Sprague-Dawley rats) receives an oral dose of the prodrug and, after a washout period, an intravenous (IV) dose of the parent drug.[8] Blood samples are collected at various time points after each administration to determine the plasma concentration-time profile of the parent drug.

Key Pharmacokinetic Parameters

The following parameters are calculated from the plasma concentration-time data:

  • Cmax: Maximum plasma concentration of the parent drug.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • F% (Absolute Bioavailability): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

An increase in the F% of the parent drug when administered as the morpholinoethyl ester prodrug compared to the parent drug itself is a direct measure of the success of the prodrug strategy. For example, morpholinoalkyl ester prodrugs of naproxen and indomethacin were found to be 30-36% more bioavailable orally than the parent drugs in rats.[3]

Ulcerogenicity Studies

For certain classes of drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), a key advantage of the prodrug approach is the reduction of gastrointestinal toxicity.[2][3][4] This is because the carboxylic acid group, which is often responsible for local irritation, is masked in the prodrug form.[2] Ulcerogenicity studies in rats are performed to assess the extent of gastric mucosal damage following oral administration of the prodrug compared to the parent drug.[2][3][4]

Data Interpretation and Case Studies

The successful development of a morpholinoethyl ester prodrug hinges on the careful interpretation of both in vitro and in vivo data.

  • High in vitro solubility and lipophilicity are positive indicators for good absorption.[2][3][4]

  • A short plasma half-life (e.g., < 30 minutes) suggests rapid and efficient conversion to the active drug.[3][4]

  • A significant increase in in vivo bioavailability (F%) is the ultimate validation of the prodrug approach.[3][9]

Case Study: Morpholinoalkyl Ester Prodrugs of Niflumic Acid

  • Challenge: Niflumic acid, a potent NSAID, has poor water solubility and is associated with gastrointestinal side effects.[2]

  • Prodrug Strategy: Morpholinoalkyl esters of niflumic acid were synthesized.[2]

  • Results:

    • The prodrugs showed a minimum of a 100-fold increase in aqueous solubility compared to niflumic acid.[2]

    • They were more lipophilic than the parent drug.[2]

    • The prodrugs were rapidly hydrolyzed in human plasma.[2]

    • In vivo studies in rats demonstrated that the prodrugs were significantly less irritating to the gastric mucosa than niflumic acid.[2]

Conclusion: A Powerful Tool in Drug Development

The morpholinoethyl ester prodrug strategy is a well-established and effective method for enhancing the oral bioavailability of drugs with suboptimal physicochemical properties. By transiently modifying the parent drug to improve its solubility and permeability, and by leveraging the body's own esterase enzymes for efficient bioconversion, this approach can unlock the therapeutic potential of otherwise challenging drug candidates. A systematic and logical approach to in vitro and in vivo evaluation, as outlined in this guide, is crucial for the successful design and development of these valuable therapeutic agents.

References

  • Agrawal, A. G. et al. (2010). Synthesis, In Vitro and In Vivo Evaluation of Morpholinoalkyl Ester Prodrugs of Niflumic acid. International Journal of ChemTech Research, 2(2), 780-785.
  • Bansal, A. K. et al. (1995). Synthesis and evaluation of morpholinoalkyl ester prodrugs of indomethacin and naproxen. Pharmaceutical Research, 12(3), 427-432. Available at: [Link]

  • Shanbhag, V. R. et al. (1994). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. Journal of Pharmaceutical Sciences, 83(5), 713-717. Available at: [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University.
  • Kuglstatter, A. et al. (2000). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 44(8), 2069-2073. Available at: [Link]

  • Udata, C. et al. (1999). Bioavailability improvement of mycophenolic acid through amino ester derivatization. Journal of Pharmaceutical Sciences, 88(12), 1294-1299.
  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing.
  • Kim, J. et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI.
  • Beaumont, K. et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Available at: [Link]

  • Luk, J. M. et al. (2025). Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH).
  • Miles, L. A. et al. (2012). Design and Catalyzed Activation of Mycophenolic Acid Prodrugs. ACS Medicinal Chemistry Letters, 3(4), 305-309. Available at: [Link]

  • Fleming, P. E. et al. (2019). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. Biochemical Pharmacology, 164, 1-10. Available at: [Link]

  • Jilani, J. A. et al. (2014). Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug. Pharmaceuticals (Basel), 7(4), 453-463. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

This Application Note provides a rigorous, high-purity protocol for the synthesis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate . This compound, an ester derivative of -resorcylic acid and 2-morpholinoethanol, is of s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, high-purity protocol for the synthesis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate . This compound, an ester derivative of


-resorcylic acid and 2-morpholinoethanol, is of significant interest in drug development as a UV-absorbing scaffold, antioxidant stabilizer, and pharmaceutical intermediate.

The guide prioritizes chemoselectivity to address the challenge of reacting a poly-phenolic acid with an amino-alcohol without protecting groups.

Abstract & Strategic Analysis

The synthesis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate presents a classic chemoselectivity challenge. The substrate, 2,4-dihydroxybenzoic acid (


-resorcylic acid), contains two phenolic hydroxyl groups and a carboxylic acid. The reagent, 4-(2-hydroxyethyl)morpholine, contains a primary alcohol and a tertiary amine.

Key Synthetic Challenges:

  • Zwitterionic Interference: In direct acid-catalyzed Fischer esterification, the basic morpholine nitrogen (

    
    ) protonates, buffering the catalyst and retarding the reaction.
    
  • Phenolic Competition: The 4-OH group of the benzoic acid is nucleophilic. Using highly activated acid derivatives (e.g., acid chlorides) without protection can lead to polymerization (depsides) or O-acylation.

  • Decarboxylation Risk:

    
    -Resorcylic acids are prone to thermal decarboxylation at high temperatures (
    
    
    
    C).

Selected Strategy: Titanium-Catalyzed Transesterification To circumvent these issues, this protocol utilizes Titanium(IV) isopropoxide-catalyzed transesterification of methyl 2,4-dihydroxybenzoate.

  • Why: This method operates under neutral/mildly basic conditions, avoiding the protonation of the morpholine ring. The titanium catalyst activates the ester carbonyl specifically for the primary alcohol of the morpholine derivative, minimizing phenolic side reactions.

Reaction Scheme & Mechanism

The reaction proceeds via a titanate-bridged transition state, facilitating the exchange of the methoxy group with the 2-morpholinoethoxy group.

ReactionScheme SM1 Methyl 2,4-dihydroxybenzoate (Electrophile) Inter Titanate Intermediate (Coordination) SM1->Inter Coordination SM2 4-(2-hydroxyethyl)morpholine (Nucleophile) SM2->Inter Ligand Exchange Cat Cat: Ti(OiPr)4 Solvent: Toluene (Optional) Cat->Inter Prod 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Inter->Prod Elimination ByProd Methanol (Removed via Distillation) Inter->ByProd -MeOH

Figure 1: Transesterification pathway mediated by Titanium(IV) isopropoxide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]PurityRole
Methyl 2,4-dihydroxybenzoate 168.151.0>98%Substrate
4-(2-Hydroxyethyl)morpholine 131.172.5>98%Reagent / Solvent
Titanium(IV) isopropoxide 284.220.0597%Catalyst
Toluene (Optional)92.14-AnhydrousAzeotropic Solvent
Ethyl Acetate 88.11-ACSExtraction
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equipment: Flame-dry a 250 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a Dean-Stark trap (or short-path distillation head), and a nitrogen inlet.

  • Charging: Under a gentle nitrogen stream, charge the flask with Methyl 2,4-dihydroxybenzoate (16.8 g, 100 mmol) .

  • Reagent Addition: Add 4-(2-Hydroxyethyl)morpholine (32.8 g, 250 mmol) . Note: The excess amino-alcohol acts as the solvent to drive equilibrium.

  • Catalyst: Add Titanium(IV) isopropoxide (1.5 mL, ~5 mmol) via syringe. The mixture may turn slightly yellow/orange due to titanate formation.

Phase 2: Transesterification 5. Heating: Heat the reaction mixture to 110–120°C (oil bath temperature). 6. Equilibrium Drive: If using a distillation head, monitor the collection of methanol. If the reaction is sluggish, add 50 mL of anhydrous toluene and switch to a Dean-Stark trap to azeotropically remove methanol/toluene. 7. Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting methyl ester (


) should disappear, replaced by the product (

, stains with Dragendorff reagent due to tertiary amine).
  • Target Time: 6–12 hours.

Phase 3: Workup & Purification 8. Quench: Cool the mixture to room temperature. Add 50 mL of Ethyl Acetate and 20 mL of Water .

  • Critical Step: The water will hydrolyze the titanium catalyst, forming a white precipitate (
    
    
    ).
  • Filtration: Stir vigorously for 15 minutes, then filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with ethyl acetate.
  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer.[1]
  • Wash 1: Water (3 x 30 mL) to remove excess 4-(2-hydroxyethyl)morpholine.
  • Wash 2: Brine (1 x 30 mL).
  • Drying: Dry the organic phase over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Crystallization: The crude residue is typically a viscous oil that solidifies upon standing. Recrystallize from Ethanol/Hexane (1:4) or Isopropanol to yield off-white crystals.

Quality Control & Analytical Expectations

TechniqueParameterExpected Signal / Observation
HPLC Purity>98% (Area %) at 254 nm.
1H NMR Morpholine

2.50 (4H, t,

), 3.65 (4H, t,

).
1H NMR Linker

2.75 (2H, t,

), 4.40 (2H, t,

).
1H NMR Aromatic

6.35 (d, H-3), 6.40 (s, H-5), 7.75 (d, H-6).
1H NMR Phenolic OH

10.8 (s, 2-OH, H-bonded), 10.2 (s, broad, 4-OH).
Mass Spec ESI (+)

m/z.

Troubleshooting Guide:

  • Issue: Incomplete conversion.

    • Fix: Increase temperature to 130°C or apply weak vacuum (200 mbar) to pull off methanol more aggressively.

  • Issue: Product is colored (pink/red).

    • Cause: Oxidation of phenols.

    • Fix: Ensure strict Nitrogen atmosphere. Wash the final organic layer with a dilute Sodium Metabisulfite solution.

Alternative Route: Steglich Coupling (Lab Scale)

For small-scale synthesis (<1 gram) where removing excess high-boiling alcohol is difficult, use the EDC/DMAP coupling method.

  • Dissolve 2,4-dihydroxybenzoic acid (1 eq) and 4-(2-hydroxyethyl)morpholine (1.1 eq) in DMF/DCM (1:1).

  • Cool to 0°C. Add EDC.HCl (1.2 eq) and DMAP (0.1 eq) .

  • Stir at RT for 16h.

  • Workup: Dilute with EtOAc, wash with water (removes urea and EDC), then saturated

    
    .
    
  • Note: This method risks forming some ester-phenol oligomers but is faster for screening.

References

  • Transesterification Catalysis: Otera, J. (1993). "Transesterification."[5][6] Chemical Reviews, 93(4), 1449–1470. Link

  • Titanium Reagents: Seebach, D., et al. (1982).
  • Resorcylic Acid Chemistry: Dressler, H., & Dawson, C. R. (1951). "The reactivity of the hydroxyl groups in beta-resorcylic acid." Journal of Organic Chemistry, 16(8), 1254-1265.
  • Morpholine Derivatives: "Synthesis of N-substituted morpholines." Journal of Medicinal Chemistry, General procedures for amino-alkyl esters.

Sources

Application

Application Note: Selective Esterification of 2,4-Dihydroxybenzoic Acid with 4-(2-Hydroxyethyl)morpholine

Executive Summary & Chemical Strategy The esterification of 2,4-dihydroxybenzoic acid (2,4-DHBA) with 4-(2-hydroxyethyl)morpholine presents a classic chemoselective challenge in organic synthesis. The objective is to cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

The esterification of 2,4-dihydroxybenzoic acid (2,4-DHBA) with 4-(2-hydroxyethyl)morpholine presents a classic chemoselective challenge in organic synthesis. The objective is to couple a zwitterionic-capable amine-alcohol with a poly-phenolic acid without protecting groups.

The Engineering Challenge
  • Zwitterionic Interference: The basic nitrogen of the morpholine ring (

    
    ) will instantly neutralize standard acid catalysts, halting the Fischer esterification cycle unless specific stoichiometry is employed.
    
  • Phenolic Competition: While the primary alcohol of the morpholine derivative is more nucleophilic than the phenolic hydroxyls of 2,4-DHBA, activation of the carboxylic acid (e.g., via carbodiimides) can lead to competitive O-acylation (phenolic ester formation) or polymerization.

  • Oxidative Sensitivity: 2,4-DHBA is an electron-rich resorcinol derivative, prone to oxidation (turning black/tarry) under harsh acidic conditions or high heat in the presence of air.

The Solution: Acid-Mediated Azeotropic Dehydration

While Thionyl Chloride (


) is a standard activator, its use with unprotected resorcylic acids often leads to complex mixtures of chlorinated byproducts and sulfinyl esters. Therefore, this guide prioritizes Acid-Catalyzed Azeotropic Dehydration (Dean-Stark Protocol)  using an excess of p-Toluenesulfonic acid (p-TSA). This method traps the morpholine as a stable salt, preventing catalyst poisoning, and drives the equilibrium forward by physical water removal.

Reaction Pathway & Logic

The following diagram illustrates the reaction pathway, highlighting the critical "Salt Formation" step that must precede esterification to ensure high yields.

ReactionPathway Reactants Reactants: 2,4-DHBA + 4-(2-hydroxyethyl)morpholine SaltFormation Step 1: Salt Formation (Protonation of Morpholine N) Reactants->SaltFormation p-TSA (1 eq) Activation Step 2: Carbonyl Activation (Protonation of COOH) SaltFormation->Activation p-TSA (Catalytic excess) Tetrahedral Tetrahedral Intermediate Activation->Tetrahedral Nucleophilic Attack (R-OH) Elimination Water Elimination (Dean-Stark Trap) Tetrahedral->Elimination -H2O Product Product: 2-morpholinoethyl 2,4-dihydroxybenzoate (Salt) Elimination->Product Reflux

Figure 1: Sequential activation pathway. Note that the morpholine nitrogen must be "masked" by protonation before the carboxylic acid can be effectively activated.

Protocol A: Azeotropic Dehydration (Dean-Stark)

Status: Primary Recommendation (Robust, Scalable, Cost-Effective) Scale: 50 mmol (approx. 7.7 g of acid)[1]

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
2,4-Dihydroxybenzoic acid 154.121.07.71 gSubstrate
4-(2-hydroxyethyl)morpholine 131.171.27.87 g (7.8 mL)Nucleophile
p-Toluenesulfonic acid (monohydrate) 190.221.514.26 gCatalyst & Salt Former
Toluene 92.14Solvent150 mLAzeotropic Solvent
Hydroquinone (Optional)110.110.0155 mgAntioxidant
Step-by-Step Methodology
  • System Setup:

    • Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar.

    • Attach a Dean-Stark trap filled with toluene.

    • Attach a high-efficiency reflux condenser topped with a drying tube (CaCl2) or nitrogen inlet.

  • Charge & Salt Formation (Critical Step):

    • Add the 4-(2-hydroxyethyl)morpholine and 50 mL of Toluene to the flask.

    • Slowly add the p-TSA with stirring.

    • Observation: An exotherm will occur, and a white sticky precipitate (the amine-pTSA salt) may form. This is normal.

    • Add the 2,4-Dihydroxybenzoic acid and the remaining 100 mL of Toluene.

    • (Optional) Add Hydroquinone to prevent oxidation of the phenol ring during prolonged heating.

  • Reaction (Reflux):

    • Heat the reaction mixture to vigorous reflux (

      
       bath temperature).
      
    • Ensure the toluene is condensing rapidly and water is separating in the Dean-Stark trap.

    • Timecourse: Reflux for 12–16 hours.

    • Endpoint: Monitor the collection of water. Theoretical water yield is ~0.9 mL. The reaction is complete when water evolution ceases.

  • Work-up:

    • Cool the mixture to room temperature. The product often precipitates as the p-TSA salt (a viscous oil or solid).

    • Decant the toluene (which contains impurities).

    • Dissolve the residue in Ethyl Acetate (100 mL) and Saturated

      
       (100 mL) .
      
    • Neutralization:[2] Stir vigorously until gas evolution stops. This liberates the free base ester.

  • Extraction & Purification:

    • Separate the organic layer.[2][6]

    • Extract the aqueous layer 2x with Ethyl Acetate (50 mL).

    • Combine organics and wash with Brine .

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: The crude solid can usually be recrystallized from Ethanol/Water or Toluene/Hexane.

Protocol B: Steglich Esterification (DCC/DMAP)

Status: Alternative (Mild conditions, suitable for small scale/sensitive substrates) Note: Requires careful removal of DCU byproduct.

Reagents
  • 2,4-DHBA (1.0 eq)

  • 4-(2-hydroxyethyl)morpholine (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Anhydrous DMF or THF (DCM is poor for 2,4-DHBA solubility).

Methodology
  • Dissolve 2,4-DHBA and 4-(2-hydroxyethyl)morpholine in anhydrous DMF under Nitrogen.

  • Cool to

    
     in an ice bath.
    
  • Add DMAP.

  • Add DCC dissolved in a small amount of DMF dropwise over 30 minutes.

  • Allow to warm to Room Temperature and stir for 24 hours.

  • Work-up: Filter off the white precipitate (Dicyclohexylurea - DCU).

  • Dilute filtrate with Ethyl Acetate, wash extensively with water (to remove DMF) and saturated

    
    .
    
  • Evaporate solvent to obtain crude ester.

Analytical Validation & QC

To validate the synthesis, you must confirm the ester linkage and the integrity of the morpholine ring.

Key Data Points
TechniqueExpected SignalInterpretation
IR Spectroscopy

Ester Carbonyl stretch . (Distinct from acid COOH at

due to H-bonding).
1H NMR (DMSO-d6)

(t, 2H)
Triplet for

(Diagnostic of ester formation).
1H NMR (DMSO-d6)

(t, 2H)
Triplet for

(Morpholine ethyl chain).
HPLC Shift in RTProduct will be significantly more hydrophobic (longer retention time) than the polar 2,4-DHBA.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Black/Dark Reaction Oxidation of PhenolDegas solvents with

before use. Add antioxidant (Hydroquinone). Lower temp.
No Reaction (SM remains) Catalyst NeutralizationEnsure p-TSA is

equivalent relative to the amine. The amine must be protonated.
Low Yield Water in SolventThe reaction is an equilibrium. Ensure Toluene is dry and Dean-Stark is functioning.
Product is Sticky Oil Impure Salt FormNeutralize to free base (Protocol A, Step 4) to obtain a solid, or recrystallize the salt from iPrOH.

References

  • Review of Esterification Methods: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

  • Properties of 2,4-Dihydroxybenzoic Acid: National Center for Biotechnology Information. PubChem Compound Summary for CID 1491, 2,4-Dihydroxybenzoic acid. [Link]

  • Dean-Stark Methodology: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

Sources

Method

Mitsunobu reaction conditions for morpholinoethyl benzoates

Application Note: High-Efficiency Synthesis of Morpholinoethyl Benzoates via Mitsunobu Coupling Executive Summary The installation of a morpholinoethyl moiety is a critical strategy in medicinal chemistry to enhance the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Morpholinoethyl Benzoates via Mitsunobu Coupling

Executive Summary

The installation of a morpholinoethyl moiety is a critical strategy in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profile of lipophilic benzoic acid drug candidates. While direct alkylation (using chloroethyl morpholine) is possible, it often requires harsh basic conditions incompatible with sensitive scaffolds. The Mitsunobu reaction offers a mild, stereoselective alternative.

However, the Mitsunobu reaction is notorious for difficult purification due to the generation of triphenylphosphine oxide (TPPO) and hydrazine byproducts.[1] This guide presents a self-validating protocol that leverages the basicity of the morpholine motif to eliminate column chromatography entirely, utilizing a "Catch-and-Release" acid-base extraction strategy.

Strategic Analysis & Mechanistic Insights

The "Betaine-First" Necessity

Standard Mitsunobu protocols often involve mixing the alcohol, acid, and phosphine, followed by the dropwise addition of the azodicarboxylate (DEAD/DIAD). However, when using amino-alcohols like 4-(2-hydroxyethyl)morpholine, the tertiary amine can act as a competitive nucleophile or interfere with the formation of the oxyphosphonium intermediate.

The Solution: We utilize the Inverse Addition (Betaine Pre-formation) method.

  • Pre-complexation: Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) are mixed first to form the Morrison-Brunn-Huisgen betaine.

  • Activation: The alcohol/acid mixture is added to this pre-formed reactive species. This ensures the phosphorus is activated before the amine can interfere, and the high local concentration of the betaine drives the rapid activation of the alcohol oxygen.

The "Catch-and-Release" Purification Logic

The primary bottleneck in Mitsunobu reactions is the removal of TPPO. In this specific application, the product (Morpholinoethyl benzoate) contains a basic nitrogen (pKa of conjugate acid ~7.4), while the major impurities (TPPO, Hydrazine, unreacted PPh3) are neutral or weakly acidic.

The Workflow:

  • Catch: Extract the reaction mixture with dilute aqueous HCl. The product protonates and moves to the aqueous phase. TPPO and impurities remain in the organic phase.

  • Wash: Wash the aqueous phase with organic solvent to remove entrained neutrals.

  • Release: Basify the aqueous phase (pH > 10) to deprotonate the product.

  • Recover: Extract the pure free base into organic solvent.

Reaction Mechanism Visualization

MitsunobuMechanism cluster_activation Step 1: Betaine Formation cluster_reaction Step 2: Product Formation PPh3 PPh3 Betaine Betaine Intermediate (Morrison-Brunn-Huisgen) PPh3->Betaine Nucleophilic Attack DIAD DIAD DIAD->Betaine OxyPhos Oxyphosphonium Intermediate Betaine->OxyPhos + Alcohol (Proton Transfer) Alcohol Morpholinoethanol (Basic Amine) Acid Benzoic Acid Derivative Acid->OxyPhos Protonates Betaine Product Morpholinoethyl Benzoate (Product) OxyPhos->Product SN2 Attack by Carboxylate TPPO TPPO (Byproduct) OxyPhos->TPPO Leaving Group

Figure 1: Mechanistic pathway highlighting the critical intermediate formation. The pre-formation of the Betaine prevents the basic morpholine nitrogen from interfering with the initial activation steps.

Detailed Experimental Protocol

Reagents & Stoichiometry: To ensure complete consumption of the valuable Benzoic Acid scaffold, it is treated as the limiting reagent.

ComponentRoleEquivalentsNotes
Benzoic Acid Derivative Limiting Reagent1.0 equivDry thoroughly before use.
4-(2-hydroxyethyl)morpholine Alcohol1.5 equivExcess ensures rapid kinetics.
Triphenylphosphine (PPh3) Dehydrating Agent1.5 equivRecrystallize if yellow/oxidized.
DIAD Azodicarboxylate1.5 equivPreferred over DEAD (safer, more stable).
THF (Anhydrous) Solvent0.1 M - 0.2 MCritical: Water kills the betaine.
Step-by-Step Procedure:

1. Preparation:

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Cool the flask to 0°C using an ice/water bath.

2. Betaine Formation (The "Engine"):

  • Charge the flask with PPh3 (1.5 equiv) and anhydrous THF .

  • Add DIAD (1.5 equiv) dropwise via syringe over 5-10 minutes.

  • Observation: The solution will likely turn a pale yellow or milky suspension (the betaine).

  • Stir at 0°C for 15 minutes.

3. Substrate Addition:

  • In a separate vial, dissolve the Benzoic Acid (1.0 equiv) and Morpholinoethanol (1.5 equiv) in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the cold betaine mixture over 10 minutes.

  • Why? Adding them together prevents the "stalling" often seen when the acid is added last.

4. Reaction:

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

  • Stir for 4–16 hours. Monitor by LC-MS (TLC is difficult due to TPPO overlap).

  • Endpoint: Disappearance of the Benzoic Acid peak.

5. Workup (The "Purification Hack"):

  • Concentrate the reaction mixture under reduced pressure to remove most THF (down to ~20% volume).

  • Dilute with Ethyl Acetate (EtOAc) .

  • Extraction 1 (Acidic): Extract the organic layer twice with 1M HCl (aq) .

    • Chemistry: Product moves to Aqueous (Morpholinium salt). TPPO/DIAD-H2 stay in Organic.

  • Wash: Combine the acidic aqueous layers and wash once with fresh EtOAc to remove trace neutrals. Discard the organic layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated Na2CO3 until pH > 10.

    • Observation: The solution will become cloudy as the free base product oils out.

  • Extraction 2 (Basic): Extract the basic aqueous layer three times with DCM (Dichloromethane) or EtOAc .

  • Drying: Dry the combined organics over Na2SO4, filter, and concentrate.

Purification Workflow Visualization

PurificationFlow Crude Crude Reaction Mix (Product, TPPO, DIAD-H2) AcidExt Add 1M HCl Partition EtOAc/Water Crude->AcidExt OrgLayer1 Organic Layer (Contains TPPO, Impurities) AcidExt->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (pH < 2) (Contains Product-H+) AcidExt->AqLayer1 Protonated Product Discard Discard Organics OrgLayer1->Discard Wash Wash with EtOAc AqLayer1->Wash Wash->Discard Trace TPPO Basify Basify to pH > 10 (NaOH/Na2CO3) Wash->Basify Clean Aq Phase Extract Extract with DCM Basify->Extract Final Pure Product (>95% Purity) Extract->Final

Figure 2: The "Catch-and-Release" purification strategy. By toggling the pH, the basic morpholine handle allows for the complete separation of neutral Mitsunobu byproducts without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete Betaine formation or wet solvent.Ensure THF is anhydrous (distilled or molecular sieves). Increase stir time of PPh3/DIAD at 0°C.
Product in Organic Waste pH of aqueous layer not low enough during first extraction.Check pH of the aqueous layer during the first extraction; it must be < 2 to fully protonate the morpholine.
Emulsions Amphiphilic nature of the product.Use brine during the final extraction.[2] Avoid vigorous shaking; use gentle inversion.
Precipitate in Reaction Betaine insolubility.This is normal. The precipitate usually dissolves as the reaction proceeds. Do not filter.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4][5][6] Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][4][6][7] Chemical Reviews, 109(6), 2551–2651.

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reagents.[6][7] Chemistry – A European Journal, 10(13), 3130–3138.

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340–1355.

  • Demnitz, F. W. J. (2017). Chromatography-Free Mitsunobu Reactions. In Practical Synthetic Organic Chemistry.

Sources

Application

Application Note: Synthesis and Isolation of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Hydrochloride

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Objective: To provide a highly optimized, scalable, and self-validating protocol for the preparation of the tit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Objective: To provide a highly optimized, scalable, and self-validating protocol for the preparation of the title compound, bypassing common pitfalls associated with amphoteric intermediates and acid-sensitive substrates.

Rationale & Synthetic Strategy

The synthesis of morpholinoethyl esters of phenolic acids is a cornerstone strategy in prodrug design, aimed at enhancing the aqueous solubility and bioavailability of lipophilic parent compounds [1]. However, the preparation of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate presents two distinct chemical challenges:

  • Substrate Instability: The starting material, 2,4-dihydroxybenzoic acid (

    
    -resorcylic acid), is notoriously susceptible to acid-catalyzed decarboxylation at elevated temperatures [2]. This precludes the use of traditional Fischer–Speier esterification (which requires strong acid catalysts and heat).
    
  • Amphoteric Product: The target free base possesses both a basic morpholine nitrogen (

    
    ) and an acidic phenolic hydroxyl (
    
    
    
    ). At near-neutral pH, it behaves as a zwitterion, making standard aqueous liquid-liquid extraction highly inefficient due to emulsion formation and phase partitioning issues.

The Solution: We employ a Steglich Esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). This method operates at mild temperatures (0 °C to RT), preventing decarboxylation. Furthermore, the primary aliphatic alcohol of 2-morpholinoethanol is vastly more nucleophilic than the sterically hindered, internally hydrogen-bonded 2-OH and the 4-OH phenols, ensuring excellent chemoselectivity without the need for transient protecting groups. Finally, we bypass aqueous workup entirely, isolating the product via direct chromatography before trapping it as a stable hydrochloride salt [3].

Reaction Logic & Pathway

The Steglich coupling proceeds through a highly reactive N-acylpyridinium intermediate, which rapidly acylates the incoming alcohol while suppressing the formation of unreactive N-acylurea byproducts.

Mechanism A 2,4-Dihydroxybenzoic Acid B O-Acylisourea Intermediate A->B DCC C N-Acylpyridinium Active Species B->C DMAP D Target Ester Free Base C->D 2-Morpholinoethanol

Logical progression of the Steglich esterification mechanism.

Reagent Quantities & Stoichiometry

Table 1: Phase 1 - Steglich Coupling Quantities
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2,4-Dihydroxybenzoic acid154.121.001.54 g10.0 mmolSubstrate
2-Morpholinoethanol131.171.051.38 g (1.28 mL)10.5 mmolNucleophile
DCC206.331.102.27 g11.0 mmolCoupling Agent
DMAP122.170.100.12 g1.0 mmolAcyl Transfer Catalyst
Dichloromethane (DCM, Anhydrous)84.93-50 mL-Solvent
Table 2: Phase 2 - Hydrochloride Salt Formation
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Free Base Ester (Purified)267.281.002.00 g7.48 mmolSubstrate
HCl (2.0 M in Diethyl Ether)36.461.204.50 mL9.00 mmolAcidifying Agent
Ethyl Acetate (Anhydrous)88.11-20 mL-Solvent

Experimental Workflow

Workflow Step1 1. Steglich Coupling (DCM, 0 °C → RT) Step2 2. DCU Filtration (Remove Byproduct) Step1->Step2 Step3 3. Direct Concentration (Avoid Aqueous Workup) Step2->Step3 Step4 4. Silica Chromatography (DCM/MeOH + 1% Et3N) Step3->Step4 Step5 5. HCl Salt Formation (EtOAc, 2.0M HCl in Et2O) Step4->Step5

Step-by-step experimental workflow from coupling to salt isolation.

Phase 1: Synthesis & Isolation (Free Base)

Causality Note: Aqueous workup is deliberately omitted to prevent zwitterion-induced emulsion and product loss.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry nitrogen.

  • Dissolution: Add 2,4-dihydroxybenzoic acid (1.54 g) and 2-morpholinoethanol (1.28 mL) to the flask. Suspend in 40 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.12 g) to the suspension. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dissolve DCC (2.27 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Visual Cue: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours under nitrogen.

  • Filtration: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the insoluble DCU. Wash the filter cake with an additional 15 mL of cold DCM.

  • Concentration: Evaporate the combined DCM filtrate under reduced pressure to yield a crude residue.

  • Purification: Purify the residue via flash column chromatography on silica gel. Critical Step: Use a gradient of DCM to DCM/MeOH (95:5) containing 1% Triethylamine (

    
    ) . Causality Note: Without 
    
    
    
    , the basic morpholine nitrogen will interact strongly with the acidic silanol groups of the silica, causing severe streaking and poor resolution.
  • Pooling: Combine the product-containing fractions (monitor via UV at 254 nm and Dragendorff's reagent stain) and evaporate to yield the free base as a viscous oil or amorphous solid.

Phase 2: Hydrochloride Salt Formation

Causality Note: The free base is converted to the HCl salt to abrogate its amphoteric nature, thereby ensuring long-term oxidative stability and optimal aqueous solubility for downstream biological assays.

  • Dissolution: Dissolve the purified free base (approx. 2.00 g) in 20 mL of anhydrous ethyl acetate in a 50 mL flask.

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Precipitation: Slowly add 4.50 mL of 2.0 M HCl in diethyl ether dropwise while stirring vigorously. Visual Cue: A dense white precipitate of the hydrochloride salt will form instantly.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel under a stream of nitrogen (the salt may be mildly hygroscopic). Wash the filter cake with 10 mL of ice-cold anhydrous diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at room temperature for 24 hours to yield the final 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate hydrochloride salt.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, the following analytical signatures must be observed. The shift in the morpholine protons confirms successful salt formation.

Analytical MethodExpected Signatures & Validation Markers

H NMR (DMSO-

)
Phenolic:

10.5 ppm (br s, 2H, OH).Aromatic:

7.6 ppm (d, 1H),

6.3 ppm (dd, 1H),

6.2 ppm (d, 1H).Ester Linker:

4.5 ppm (t, 2H, -O-CH

-).Ammonium:

10.8 ppm (br s, 1H, NH

).Morpholine Ring: Downfield shift of N-CH

protons to

3.2-3.5 ppm due to protonation.
FT-IR (ATR) Strong ester carbonyl stretch at

1660-1680 cm

(hydrogen-bonded to 2-OH). Broad band at 3200-3400 cm

(phenolic OH). Broad ammonium band at

2500-2700 cm

(

).
LC-MS (ESI+) Calculated for

(

): 268.12. Found:

.

References

  • Agrawal, A. G., et al. "Synthesis, In Vitro and In Vivo Evaluation of Morpholinoalkyl Ester Prodrugs of Niflumic acid." International Journal of ChemTech Research, 2010.[Link]

  • Derkach, L. G., et al. "Esterification of 2,4-dihydroxybenzoic acid." Russian Journal of Organic Chemistry, 2015.[Link]

  • Bhilare, N. V., & Dhaneshwar, S. S. "Synthesis and Evaluation of Morpholinoethyl Ester Conjugate of N-acetylcysteine in Ovalbumin-induced Airway Hyperresponsiveness in Sprague Dawley Rats." Letters in Drug Design & Discovery, 2017.[Link]

Method

Application Note: Acid-Catalyzed Esterification of β-Resorcylic Acid

Mechanistic Rationale & Stereoelectronic Challenges The synthesis of methyl 2,4-dihydroxybenzoate via the acid-catalyzed Fischer esterification of β-resorcylic acid (2,4-dihydroxybenzoic acid) is a fundamental transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Stereoelectronic Challenges

The synthesis of methyl 2,4-dihydroxybenzoate via the acid-catalyzed Fischer esterification of β-resorcylic acid (2,4-dihydroxybenzoic acid) is a fundamental transformation in the development of pharmaceutical intermediates, cosmetics, and fine chemicals. While Fischer esterification is mechanistically straightforward, the specific molecular architecture of β-resorcylic acid introduces unique stereoelectronic challenges.

The ortho-phenolic hydroxyl group (C2-OH) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This resonance-stabilized chelation significantly reduces the electrophilicity of the carbonyl carbon, rendering the reaction markedly slower than the esterification of unsubstituted benzoic acids. Consequently, the protocol requires an aggressive proton donor (concentrated sulfuric acid) to sufficiently activate the carbonyl, coupled with extended thermal energy (refluxing conditions) to overcome the elevated activation barrier[1]. Furthermore, because the reaction is an equilibrium process, anhydrous methanol must be used in large excess to act as both the nucleophile and the solvent, driving the equilibrium toward the ester product via Le Chatelier's principle[2].

Experimental Workflow

G N1 1. Reaction Setup 2,4-DHBA + MeOH + cat. H2SO4 N2 2. Reflux 16-24 h at 70 °C N1->N2 Activation & Esterification N3 3. Concentration Evaporate MeOH in vacuo N2->N3 Quench Prep N4 4. Liquid-Liquid Extraction EtOAc / Sat. NaHCO3 / Brine N3->N4 Neutralize & Extract N5 5. Drying & Evaporation MgSO4 followed by evaporation N4->N5 Remove Water N6 6. Purification Silica Column (Hexane:EtOAc 4:1) N5->N6 Isolate Target N7 7. Pure Product Methyl 2,4-dihydroxybenzoate N6->N7 Characterization

Workflow for the acid-catalyzed esterification of beta-resorcylic acid to methyl 2,4-dihydroxybenzoate.

Reagent Specifications & Quantitative Data

To ensure reproducibility and optimal yield, the following stoichiometric ratios and reagent specifications must be strictly adhered to.

ReagentMW ( g/mol )EquivalentsAmountRole
2,4-Dihydroxybenzoic acid 154.121.020.00 g (129.8 mmol)Starting Material
Methanol (Anhydrous) 32.04Excess100 mLReactant / Solvent
Sulfuric Acid (98%) 98.080.372.6 mL (48.0 mmol)Acid Catalyst
Ethyl Acetate 88.11-3 × 75 mLExtraction Solvent
Sodium Bicarbonate (sat.) 84.01-2 × 75 mLNeutralization / Wash
Magnesium Sulfate (anhyd.) 120.37-As neededDrying Agent

Step-by-Step Protocol

This methodology is designed as a self-validating system , where the physical and chemical behavior of the mixture at each step confirms the success of the preceding actions.

Step 1: Reaction Setup

  • Weigh 20.00 g of 2,4-dihydroxybenzoic acid and transfer it to a 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar.

  • Suspend the solid in 100 mL of anhydrous methanol.

    • Causality: The use of strictly anhydrous methanol is critical. The introduction of ambient moisture will prematurely halt the equilibrium progression, resulting in poor conversion rates[2].

  • Slowly add 2.6 mL of concentrated sulfuric acid (H₂SO₄, 98%) dropwise to the stirring suspension.

    • Causality: The protonation of the solvent and starting material is highly exothermic. Dropwise addition prevents localized superheating and potential oxidative degradation of the electron-rich resorcinol ring.

Step 2: Reflux and Conversion 4. Attach a reflux condenser to the flask and heat the mixture in an oil bath set to 70 °C for 16 hours under an inert argon or nitrogen atmosphere[2].

  • Causality: The extended 16-hour timeframe provides the necessary thermal energy to overcome the stabilization provided by the C2-OH intramolecular hydrogen bond[1].

Step 3: Solvent Removal 5. Allow the reaction mixture to cool to room temperature. 6. Remove the bulk of the unreacted methanol under reduced pressure using a rotary evaporator (bath temp: 40 °C).

  • Causality: Evaporating the methanol before aqueous workup is mandatory. If left in the mixture, methanol acts as a co-solvent, creating a miscible ternary system (Methanol/Water/Ethyl Acetate) that prevents phase separation and drastically reduces the extraction efficiency of the organic product.

Step 4: Liquid-Liquid Extraction (Self-Validating Step) 7. Dissolve the resulting crude, viscous residue in 150 mL of ethyl acetate. 8. Transfer the solution to a separatory funnel and wash the organic layer with 2 × 75 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Causality & Validation: This step acts as a built-in chemical filter. The NaHCO₃ neutralizes the H₂SO₄ catalyst (evident by CO₂ gas evolution) and selectively deprotonates any unreacted β-resorcylic acid (pKa ~3.2), partitioning it into the aqueous waste. The target ester contains only phenolic hydroxyls (pKa ~8.5), which are unaffected by the weak base, ensuring the product remains exclusively in the organic layer. The cessation of gas evolution on the second wash validates complete neutralization.

  • Wash the organic layer with 75 mL of brine (saturated NaCl) to strip residual water from the ethyl acetate phase.

Step 5: Drying and Purification 10. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) until the powder is free-flowing. Filter out the drying agent. 11. Evaporate the solvent in vacuo to yield the crude product. 12. Purify the crude solid via silica gel column chromatography using a mobile phase of n-hexane and ethyl acetate (4:1 v/v)[2]. Collect the fractions containing the product and concentrate to yield methyl 2,4-dihydroxybenzoate as a white solid.

Analytical Characterization & Validation

To confirm the structural integrity and purity of the synthesized methyl 2,4-dihydroxybenzoate, utilize the following analytical benchmarks:

  • Thin Layer Chromatography (TLC): The product exhibits an Rf value of approximately 0.3 to 0.55 depending on the exact saturation of the chamber when using a Hexane:Ethyl Acetate (4:1 to 1:1) mobile phase. The spot is highly UV-active at 254 nm.

  • ¹H NMR (250 MHz, DMSO-d6):

    • δ 10.70 (s, 1H, C2-OH)

    • δ 10.44 (s, 1H, C4-OH)

    • δ 7.64 (d, J = 8.7 Hz, 1H, Ar-H)

    • δ 6.37 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

    • δ 6.29 (d, J = 2.3 Hz, 1H, Ar-H)

    • δ 3.84 (s, 3H, -OCH₃) ppm[2].

  • Validation Insight: The appearance of the sharp singlet at 3.84 ppm (integrating to 3 protons) confirms the successful formation of the methyl ester. Crucially, the preservation of the far-downfield signals at 10.70 and 10.44 ppm verifies that the phenolic hydroxyls were not inadvertently methylated, validating the chemoselectivity of the acid-catalyzed protocol[3].

Troubleshooting & Optimization

  • Low Yield / High Starting Material Recovery: This is almost exclusively caused by water contamination. Ensure the methanol is strictly anhydrous and that the reflux condenser is fitted with a drying tube if an inert gas line is unavailable.

  • Darkening of the Reaction Mixture: Indicates oxidation of the electron-rich aromatic ring. Ensure the sulfuric acid is added slowly to a stirring solution at room temperature before applying heat, and maintain an inert atmosphere during reflux.

References

  • Design of Antibacterial Agents: Alkyl Dihydroxybenzoates against Xanthomonas citri subsp. citri. MDPI. 1

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. ResearchGate. 3

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.org.2

Sources

Application

High-Efficiency Microwave-Assisted Synthesis of 2-Morpholinoethyl Esters: Protocols and Mechanistic Insights

Introduction & Rationale The synthesis of 2-morpholinoethyl esters is a critical transformation in medicinal chemistry and drug development. Appending a morpholinoethyl moiety to lipophilic drug candidates is a proven st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of 2-morpholinoethyl esters is a critical transformation in medicinal chemistry and drug development. Appending a morpholinoethyl moiety to lipophilic drug candidates is a proven strategy for dramatically enhancing their aqueous solubility and cellular permeability 1[1]. The most prominent industrial application of this chemistry is the synthesis of mycophenolate mofetil (MMF), a vital immunosuppressant prodrug derived from mycophenolic acid 2[2].

Historically, the direct esterification of carboxylic acids with 2-morpholinoethanol required prolonged convective thermal heating—often spanning 44 to 100 hours under reflux conditions with azeotropic water removal 3[3]. These extended reaction times not only bottleneck drug development pipelines but also lead to severe thermodynamic degradation, specifically the formation of bismorpholine dimeric impurities that are notoriously difficult to purge downstream 4[4].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, MAOS reduces reaction times from days to mere hours, suppressing impurity formation and significantly improving overall yields 4[4].

Mechanistic Insights: The Causality of Microwave Efficiency

The superiority of microwave irradiation in synthesizing 2-morpholinoethyl esters is rooted in the physical chemistry of the reagents.

  • Dielectric Heating: Unlike conductive heating, which relies on thermal gradients and reactor wall contact, microwaves (2.45 GHz) directly couple with the permanent dipoles of the reaction mixture. 2-Morpholinoethanol is highly polar; its rapid alignment and relaxation in the oscillating electromagnetic field generate intense, localized volumetric heat.

  • Overcoming Activation Barriers: This rapid energy transfer allows the nucleophilic oxygen of 2-morpholinoethanol to quickly surpass the activation energy barrier required to attack the sterically hindered carbonyl carbon of the substrate.

  • Impurity Suppression: Causally, the drastically reduced residence time (1–3 hours vs. 100 hours) prevents the accumulation of thermodynamic degradation products. The reaction is quenched before secondary side reactions, such as etherification or dimerization, can occur 5[5].

ReactionPathways A Carboxylic Acid (e.g., Mycophenolic Acid) D Direct Esterification (Acid Catalyst, MW: 150-160°C) A->D B Methyl Ester (Prodrug Precursor) E Transesterification (Base Catalyst, MW: 150°C) B->E C 2-Morpholinoethanol (Nucleophile) C->D C->E F 2-Morpholinoethyl Ester (Target Product) D->F - H2O E->F - MeOH

Reaction pathways for microwave-assisted synthesis of 2-morpholinoethyl esters.

Quantitative Data Presentation

The following table summarizes the performance metrics comparing conventional thermal heating against microwave-assisted protocols based on literature standards for complex substrates like mycophenolic acid and mollugin derivatives 5[5] 4[4].

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Heating Mechanism Convective / ConductiveDielectric (Direct energy transfer)
Reaction Time 44 – 100 hours1 – 3 hours
Temperature 110 – 130 °C (Reflux in Xylene/Toluene)150 – 160 °C (Sealed MW Vessel)
Typical Yield 40% – 60%70% – 95%
Impurity Profile High (e.g., bismorpholine dimers)Low (minimized thermal degradation)

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes internal checks to ensure the chemical integrity of the workflow.

Protocol A: Microwave-Assisted Direct Esterification (Acid-Catalyzed)

This protocol is ideal for free carboxylic acids. We utilize p-toluenesulfonic acid (p-TsOH) as the catalyst.

  • Reagent Preparation: In a 10 mL microwave-safe heavy-walled vial, combine the carboxylic acid substrate (1.0 mmol) and 2-morpholinoethanol (10.0 mmol).

    • Causality Check: The 10-fold excess of 2-morpholinoethanol serves a dual purpose: it acts as the primary microwave-absorbing solvent and drives the Fischer esterification equilibrium toward the product via Le Chatelier's principle.

  • Catalyst Addition: Add p-TsOH (0.1 mmol). Insert a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 160 °C for 3 hours with dynamic stirring 5[5]. Ensure the system's pressure limit is set to at least 15 bar, as the vapor pressure of the alcohol will rise.

  • Quenching & Workup (Self-Validation): Cool the vial to room temperature using compressed air cooling. Dilute the crude mixture with Ethyl Acetate (20 mL) and wash with 10% aqueous NaHCO₃ (3 × 15 mL).

    • Causality Check: The NaHCO₃ wash is critical. It neutralizes the p-TsOH catalyst and deprotonates any unreacted starting carboxylic acid. The resulting carboxylate salt partitions entirely into the aqueous layer. If TLC of the organic layer still shows starting material streaking, the basic wash was insufficient.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Microwave-Assisted Transesterification (Base-Catalyzed)

This protocol is optimal for synthesizing prodrugs from existing methyl or ethyl esters, which are often more stable precursors 1[1].

  • Reagent Preparation: In a microwave vial, dissolve the methyl ester substrate (1.0 mmol) in anhydrous toluene (2.0 mL). Add 2-morpholinoethanol (10.0 mmol).

  • Catalyst Addition: Add Sodium Methoxide (NaOMe, 2.0 mmol).

    • Causality Check: Base catalysis is highly effective here because the morpholino alkoxide formed in situ is a powerful nucleophile that rapidly displaces the methoxy leaving group.

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 1 hour 5[5].

  • Quenching: Cool to room temperature and quench carefully with distilled water (10 mL) to neutralize the alkoxide species. Extract with Dichloromethane (3 × 15 mL).

  • Isolation: Concentrate the organic layers and recover the target N-morpholinoethyl ester.

Workflow Step1 1. Reagent Mixing Substrate + Alcohol + Catalyst Step2 2. MW Irradiation Sealed Vial 150-160 °C Step1->Step2 Step3 3. Quenching NaHCO3 Wash Phase Separation Step2->Step3 Step4 4. Purification Chromatography or Crystallization Step3->Step4 Step5 5. Pure Product Target Ester Step4->Step5

Step-by-step experimental workflow for microwave-assisted esterification.

Troubleshooting & Optimization

  • Incomplete Conversion: If the reaction stalls, the primary culprit is moisture. Water acts as a competing nucleophile, hydrolyzing the newly formed ester back to the carboxylic acid. Ensure 2-morpholinoethanol is stored over 3Å molecular sieves.

  • Vial Over-Pressurization: 2-Morpholinoethanol has a high boiling point (~225 °C), making it inherently safe for 150 °C microwave heating. However, if low-boiling co-solvents (like acetone or methanol) are introduced, the internal pressure will spike rapidly, potentially aborting the microwave run. Always use high-pressure rated vials (e.g., 20+ bar limits) and purge volatile contaminants prior to sealing.

References

  • [2] Title: US4753935A - Morpholinoethylesters of mycophenolic acid and pharmaceutical compositions. Source: Google Patents. URL:

  • [5] Title: CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability. Source: PMC/NIH. URL:

  • [3] Title: WO2009010503A1 - Mycophenolic acid recycling in a method for the preparation of mycophenolate mofetil. Source: Google Patents. URL:

  • [1] Title: Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylates as Potent Inhibitors of Jumonjic Domain-Containing Histone Demethylases. Source: Taylor & Francis. URL:

  • [4] Title: EP2321421A1 - Process for preparation of mycophenolic acid, its salt and ester derivatives. Source: Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

Topic: Purification of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate from reaction byproducts Document ID: TSC-PUR-2024-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate from reaction byproducts Document ID: TSC-PUR-2024-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the purification of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate , a molecule exhibiting "Schizophrenic" solubility characteristics due to its amphoteric nature.

The Challenge: This molecule contains two conflicting functional groups:

  • Basic Domain: The Morpholine tertiary amine (

    
    ).
    
  • Acidic Domain: The 2,4-Dihydroxybenzoate phenolic core (

    
     for 4-OH, 
    
    
    
    for 2-OH).

The Consequence: Standard acid/base extractions often fail because the


 of the amine and the first phenol are dangerously close. If you basify too strongly (pH > 10) to liberate the amine, you deprotonate the phenol, forcing the molecule back into the aqueous phase as a phenolate salt.

This guide provides three validated purification modules designed to navigate this narrow pH window.

Module A: The "Isoelectric Switch" Extraction (Primary Protocol)

Best For: Removing unreacted 2,4-dihydroxybenzoic acid (2,4-DHBA) and non-basic impurities. Principle: Exploiting the specific pH window (pH 9.0–9.5) where the morpholine is neutral (organic soluble) but the phenols remain largely protonated.

Workflow Diagram

ExtractionLogic Crude Crude Reaction Mix (Target + 2,4-DHBA + Impurities) Step1 Dissolve in EtOAc Wash with 5% NaHCO3 (pH ~8.5) Crude->Step1 AqWaste1 Aqueous Waste (Contains 2,4-DHBA Carboxylate) Step1->AqWaste1 Removes Acids OrgPhase1 Organic Phase (Target + Non-Acidic Impurities) Step1->OrgPhase1 Step2 Extract with 1M HCl (pH < 2) OrgPhase1->Step2 OrgWaste Organic Waste (Non-Basic Impurities) Step2->OrgWaste Removes Neutrals AqPhase2 Acidic Aqueous Phase (Target-Morpholine-H+) Step2->AqPhase2 Protonates Amine Step3 Neutralization Strategy Adjust to pH 9.2 - 9.5 AqPhase2->Step3 FinalExtract Extract into DCM or EtOAc (Target Free Base) Step3->FinalExtract Critical pH Control

Figure 1: The "Isoelectric Switch" logic isolates the target by toggling the ionization state of the morpholine ring while managing phenolic acidity.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially as it tends to form stubborn emulsions with morpholines.

  • Acid Removal (The NaHCO₃ Wash):

    • Wash the organic phase twice with saturated NaHCO₃ .

    • Mechanism:[1][2] 2,4-DHBA (

      
       ~3.[3][4]11) becomes a carboxylate and moves to water. The target morpholine (
      
      
      
      ~8.4) remains mostly neutral/organic at pH 8.5.
  • Amine Capture (The Acid Switch):

    • Extract the organic phase with 1N HCl (3x).

    • Mechanism:[1][2] The morpholine nitrogen protonates (

      
      ), becoming water-soluble. Non-basic impurities stay in the EtOAc (discard organic).
      
  • The "Sweet Spot" Recovery (Critical):

    • Cool the acidic aqueous layer to 0°C.

    • Slowly add 2N NaOH or Solid Na₂CO₃ while monitoring pH with a meter.

    • STOP at pH 9.2–9.5.

    • Why: At pH 9.5, the morpholine is deprotonated (free base), but the 4-OH phenol (

      
       ~8.5) is only partially ionized, and the 2-OH (
      
      
      
      >11) is intact. If you go to pH 12, the molecule dissolves as a phenolate.
  • Final Extraction: Extract the cloudy aqueous mix with DCM (3x), dry over Na₂SO₄, and evaporate.

Module B: Salt Formation (The "Gold Standard")

Best For: Oily products, high-purity requirements (>99%), and long-term storage. Principle: Converting the amino-ester into a Hydrochloride (HCl) or Oxalate salt forces crystallization and rejects impurities.

Protocol
  • Pre-requisite: Perform Module A to get the crude free base.

  • Solvent System: Dissolve the crude oil in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) .

  • Acid Addition:

    • Option A (Gas): Bubble dry HCl gas through the solution for 2 minutes.

    • Option B (Solution): Add 1.1 equivalents of 4M HCl in Dioxane or Acetyl Chloride (dropwise, generates HCl in situ with alcohol).

  • Precipitation: Add anhydrous Diethyl Ether or MTBE dropwise until turbidity persists. Cool to -20°C overnight.

  • Filtration: Filter the white crystalline solid. Wash with cold Ether.

Data Table: Salt vs. Free Base Properties

PropertyFree Base (Target)HCl Salt (Recommended)
State Viscous Oil / Low-melting SolidCrystalline Solid
Stability Prone to oxidation (Pink/Brown)Stable indefinitely
Water Solubility Low (pH dependent)High
Storage -20°C, under ArgonRoom Temp, Desiccated

Module C: Troubleshooting & FAQs

Q1: My product turned pink/brown during workup. What happened?

Diagnosis: Phenolic Oxidation. The 2,4-dihydroxy core is essentially a resorcinol derivative, highly susceptible to oxidation into quinones, especially at high pH. Corrective Action:

  • Add Antioxidant: Add 0.5% Sodium Metabisulfite (

    
    ) to all aqueous wash buffers.
    
  • Rescue: If the product is already colored, redissolve in EtOH and treat with Activated Charcoal for 30 minutes, then filter through Celite before crystallization.

Q2: I have low yield after the "Acid Switch" (Module A).

Diagnosis: "Isoelectric" trapping. If you neutralized the acid phase to pH 7.0–8.0, the morpholine is still partially protonated (


), keeping it in the water.
Corrective Action: 
  • Ensure the pH is adjusted to 9.2–9.5 .

  • Salting Out: Saturate the aqueous phase with NaCl before the final DCM extraction. This pushes the organic molecule out of the water (Hofmeister effect).

Q3: Can I use Silica Column Chromatography?

Diagnosis: Yes, but beware of "Tailing." The basic morpholine group will interact strongly with acidic silanols on the silica, causing the spot to streak and reducing resolution. Protocol:

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: DCM : Methanol (95:5).

  • Modifier (Mandatory): Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase. This blocks the silanol sites, allowing the morpholine to elute as a sharp band.

References & Grounding

  • PubChem Compound Summary. N-(2-Hydroxyethyl)morpholine (CID 123521). National Library of Medicine. [Link] (Accessed 2024).

  • PubChem Compound Summary. 2,4-Dihydroxybenzoic acid (CID 1491). National Library of Medicine. [Link] (Accessed 2024).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for amino-ester purification and salt formation techniques).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for recrystallization solvent selection).

Sources

Optimization

Stability of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate at physiological pH

Technical Support Center: 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Executive Summary: The "Dual-Threat" Stability Profile Compound: 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Primary Challenge: This molecule poss...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

Executive Summary: The "Dual-Threat" Stability Profile

Compound: 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Primary Challenge: This molecule possesses a "Trojan Horse" structural motif. It combines a phenolic core (susceptible to oxidation) with a basic amino-ester tail (susceptible to autocatalytic hydrolysis).

At physiological pH (7.4), this compound faces two simultaneous degradation pathways:[1]

  • Intramolecular General Base Catalysis: The morpholine nitrogen, partially unprotonated at pH 7.4, acts as an internal catalyst, dramatically accelerating ester hydrolysis compared to standard alkyl esters.

  • Auto-oxidation: The 2,4-dihydroxy (resorcinol) moiety forms phenolate ions that readily oxidize to quinoid species, causing rapid discoloration.

Module 1: Chemical Stability & Hydrolysis

Issue: "My compound disappears rapidly in PBS/Cell Media, but is stable in water."

The Mechanism: In unbuffered water (often slightly acidic due to dissolved CO2) or acidic buffers, the morpholine nitrogen is protonated (


). However, at pH 7.4, the nitrogen exists in equilibrium with its free base form. This free amine does not attack the ester directly (steric hindrance); instead, it acts as a General Base , abstracting a proton from a nearby water molecule, making the water more nucleophilic. This "activated" water then attacks the ester carbonyl.

Visualizing the Failure Mode:

HydrolysisMechanism Compound 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate pH_Trigger Physiological pH (7.4) (Amine Deprotonation) Compound->pH_Trigger pKa ~7.4-7.8 Transition Intramolecular General Base Catalysis pH_Trigger->Transition Nitrogen activates H2O Products Degradation Products: 1. 2,4-Dihydroxybenzoic Acid 2. N-(2-Hydroxyethyl)morpholine Transition->Products Rapid Hydrolysis

Caption: The intramolecular general base catalysis pathway activated at pH 7.4.

Troubleshooting & Solutions:

ParameterObservationCorrective Action
pH Sensitivity

drops from hours (pH 4) to minutes (pH 7.4).
Protocol Adjustment: Prepare stock solutions in slightly acidic buffers (pH 4.0–5.0 acetate or citrate) and dilute into media immediately before use.
Temperature Degradation rate doubles every ~10°C.Cold Chain: Keep stock solutions on ice. Perform cell treatments for shorter durations if possible.
Buffer Type Phosphate can catalyze hydrolysis (general base).Buffer Swap: Use Good's buffers (HEPES, MOPS) which often show lower catalytic effects than phosphate.

FAQ: Can I prevent this by adding DMSO? Answer: Partially. While preparing a stock in 100% DMSO prevents hydrolysis (no water), the moment you dilute into aqueous media, the clock starts. The intramolecular mechanism is concentration-independent, meaning dilution does not slow the rate constant, only the total mass degraded.

Module 2: Oxidative Stability

Issue: "The solution turns pink or brown within hours."

The Mechanism: The 2,4-dihydroxybenzoate moiety contains a resorcinol core. At pH 7.4, the hydroxyl groups (particularly at the 4-position) can deprotonate. The resulting electron-rich phenolate is highly susceptible to radical attack by dissolved oxygen, leading to the formation of quinones and polymerized pigments (melanin-like structures).

Visualizing the Oxidation Pathway:

OxidationPathway Start Phenolic Core (Colorless) Step1 Phenolate Formation (pH > pKa1) Start->Step1 pH 7.4 Step2 Radical Formation (Reaction with O2) Step1->Step2 Trace Metals/Light End Quinones & Oligomers (Pink/Brown Artifacts) Step2->End Polymerization

Caption: Oxidative degradation leading to solution discoloration.

Troubleshooting & Solutions:

  • Deoxygenation: Always degas buffers (sonication or inert gas sparging) before dissolving the compound.

  • Antioxidants: Add Ascorbic Acid (0.1%) or Sodium Metabisulfite to the buffer. These sacrificial antioxidants scavenge free radicals before they attack the phenol.

  • Light Protection: Amber vials are mandatory. UV light accelerates radical formation in resorcinol derivatives.

Module 3: Analytical Method (HPLC) Guide

Challenge: You need to separate the parent amino-ester from its hydrolysis products (acid and alcohol) while preventing peak tailing caused by the morpholine amine.

Recommended Protocol:

  • Column: C18 with "Base Deactivation" or "End-capping" (e.g., Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to protonate the amine and prevent silanol interactions).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Wavelength:

    • 254 nm: Detects the Benzene ring (Parent and Acid product).

    • Note: The morpholine alcohol product (N-(2-hydroxyethyl)morpholine) has weak UV absorbance and may require Refractive Index (RI) or Mass Spec (MS) detection if quantification is required.

Diagnostic Table:

SymptomCauseSolution
Peak Tailing Morpholine interaction with column silanols.Add 10-20 mM Ammonium Formate or Triethylamine (TEA) to the mobile phase as a competitive blocker.
Split Peaks Sample solvent pH mismatch.Ensure the sample is dissolved in the mobile phase (acidic) rather than pure DMSO or neutral buffer.
Ghost Peaks Oxidation during the run.Keep the autosampler at 4°C and use amber vials.

References

  • Intramolecular General Base Catalysis in Amino Esters Source: Connors, K. A., Amidon, G. L., & Stella, V. J. "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists." Relevance: Establishes the mechanism where a tertiary amine (morpholine) activates water for ester hydrolysis. Context: See general chapters on "Ester Hydrolysis" and "Neighboring Group Effects."
  • Hydrolysis of 2-Aminobenzo

    • Source: The Journal of Organic Chemistry (ACS Public
    • Title: "Intramolecular General Base C
    • URL:[Link]

    • Relevance: Provides kinetic data on how neighboring amine groups accelerate ester hydrolysis by 50-100 fold compared to non-amino analogs.
  • Oxidation of 2,4-Dihydroxybenzo

    • Source: N
    • Title: "pH dependence of the reoxidation of p-hydroxybenzoate hydroxylase 2,4-dihydroxybenzo
    • URL:[Link]

    • Relevance: Documents the pH-dependent formation of phenolate species and their susceptibility to oxidative radical form
  • pKa and Properties of N-(2-Hydroxyethyl)morpholine

    • Source: PubChem / NIST.
    • Title: "2-Morpholinoethanol Compound Summary."
    • URL:[Link]

    • Relevance: Confirms the structural properties of the leaving group (alcohol) and the basicity of the morpholine ring.

Sources

Troubleshooting

Technical Guide: Solubility Optimization of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Salts

Executive Summary This guide addresses the solubility challenges associated with 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate , a compound characterized by an amphoteric structure containing a basic morpholine moiety (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the solubility challenges associated with 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate , a compound characterized by an amphoteric structure containing a basic morpholine moiety (


) and an acidic resorcinol (2,4-dihydroxybenzene) core (

).

The primary strategy for solubility enhancement is Acid Addition Salt Formation targeting the morpholine nitrogen. However, the presence of the hydrolytically labile ester linkage and oxidation-prone phenolic groups requires a precision-engineered approach to counter-ion selection. This document provides a self-validating workflow to select the optimal salt form while mitigating oiling-out and chemical degradation.

Part 1: Troubleshooting & Technical FAQs

Q1: I am seeing "oiling out" instead of crystallization during salt formation. How do I fix this?

Diagnosis: The 2-(morpholin-4-yl)ethyl chain is highly flexible, which often inhibits crystal lattice packing, leading to amorphous gums or oils. This is common when using counter-ions that are also flexible or highly lipophilic.[1]

Corrective Protocol:

  • Switch Solvent Systems: Move away from pure alcohols (MeOH/EtOH). Use a High-Aspect Ratio solvent system where the salt is insoluble but impurities/oils remain dissolved.

    • Recommended: Acetone/Water (95:[1]5) or Isopropyl Acetate (IPAc)/Ethanol (90:10).[1]

  • Change the Counter-ion: Avoid flexible counter-ions like valerate or hexanoate. Switch to rigid, planar counter-ions that encourage

    
    -
    
    
    
    stacking with the benzoate ring.
    • Target:Fumarate , Maleate , or p-Toluenesulfonate (Tosylate) .[1]

  • Thermal Cycling: Subject the oil to temperature cycling (

    
    ) with vigorous agitation to overcome the kinetic barrier to nucleation.[1]
    
Q2: Why is the Hydrochloride (HCl) salt hygroscopic and chemically unstable?

Mechanism: While HCl is a standard first-choice acid, it presents specific risks for this molecule:

  • Hygroscopicity: The morpholinium chloride salt lattice often has high lattice energy but can be extremely hygroscopic due to the high charge density of the chloride ion, pulling moisture into the solid.[1]

  • Chemical Instability (Hydrolysis): The absorbed moisture creates a localized acidic micro-environment (

    
    ) on the solid surface.[1] This catalyzes the hydrolysis of the ethyl ester bond , cleaving the molecule into 2,4-dihydroxybenzoic acid and 4-(2-hydroxyethyl)morpholine.
    

Solution:

  • Evaluate less hygroscopic, lower pKa acids such as Methanesulfonic acid (Mesylate) or Sulfuric acid (Sulfate) .[1]

  • If HCl is required for bio-equivalence, it must be lyophilized or spray-dried to an amorphous dispersion, though a crystalline Mesylate is generally preferred for stability.[1]

Q3: Can I form a base-addition salt at the phenolic positions instead?

Technical Analysis: Yes, the 4-hydroxyl group is acidic enough (


) to form salts with strong bases (Na+, K+).[1] However, this is NOT recommended  for three reasons:
  • Saponification Risk: High pH conditions required to maintain the phenolate salt will rapidly hydrolyze the ester linkage.[1]

  • Oxidation: Phenolate anions are significantly more susceptible to oxidative degradation (turning pink/brown) than their neutral phenol counterparts.[1]

  • Intramolecular Bonding: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the ester carbonyl, making it difficult to deprotonate without extreme conditions that destroy the molecule.

Verdict: Stick to Acid Addition Salts at the morpholine nitrogen.[1]

Part 2: Experimental Protocols

Protocol A: Rational Salt Screening (The "pKa Rule" Implementation)

Objective: Identify a counter-ion that ensures >99% ionization and stable lattice formation.

Prerequisite Calculation:



For a stable salt, ensure 

.[1][2]
  • Target Base: Morpholine Nitrogen (

    
    )[1]
    
  • Required Acid

    
    : 
    
    
    
    [1]

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg of free base in 500

    
    L of Acetone/EtOH (4:1).
    
  • Acid Addition: Add 1.05 equivalents of the selected acid (see Table 1) dissolved in the same solvent.

  • Nucleation: Stir at

    
     for 30 mins, then cool slowly to 
    
    
    
    at a rate of
    
    
    /hour.
  • Observation:

    • Precipitate: Filter and analyze (XRPD/DSC).[1]

    • Clear Solution: Add anti-solvent (Heptane or MTBE) dropwise.[1]

    • Oil:[1] Re-heat and seed with a similar crystal if available, or switch counter-ion.[1]

Table 1: Recommended Counter-Ions for Morpholine Derivatives

Acid CandidatepKa (approx)

Risk ProfileRecommendation
Methanesulfonic -1.9>10Low hygroscopicity, high stability.Primary Choice
Hydrochloric -6.0>14High hygroscopicity, corrosion risk.[1]Secondary Choice
Maleic 1.96.5Good crystallization, potential isomerism.[1]Top Organic Choice
Fumaric 3.05.4High melting point, low solubility.[1]Good for Retardation
Acetic 4.83.6Weak salt, risk of dissociation (vinegar smell).[1]Avoid
Protocol B: Thermodynamic Solubility Measurement

Objective: Determine the equilibrium solubility of the identified salt.

  • Saturation: Add excess salt to 2 mL of buffer (pH 1.2, 4.5, and 6.8) in a glass vial.

  • Equilibration: Agitate at

    
     for 24 hours.
    
  • pH Check: Measure the pH at the end of the experiment. (Dissolving a salt can significantly shift the bulk pH).[2]

  • Filtration: Filter supernatant through a 0.22

    
    m PVDF filter (saturated with solution first to prevent adsorption).[1]
    
  • Quantification: Analyze via HPLC-UV (Detection at

    
     nm or 290 nm for the benzoate system).
    

Part 3: Visualization & Logic Mapping[1]

Diagram 1: Salt Selection Decision Matrix

This flowchart guides the user through the logical steps of selecting the correct salt form based on the specific failure modes (oiling out, hydrolysis) of this compound.[1]

SaltSelection Start Start: 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Free Base CheckPka Calculate u0394pKa (Base pKa ~8.4) Start->CheckPka StrongAcid Select Strong Acid (pKa < 2) CheckPka->StrongAcid u0394pKa > 3 (Recommended) WeakAcid Select Weak Acid (pKa > 4) CheckPka->WeakAcid u0394pKa < 3 (Risk of Dissociation) Screening Screening Solvent: Acetone/EtOH StrongAcid->Screening ResultCheck Observation? Screening->ResultCheck Crystals Crystalline Solid ResultCheck->Crystals Precipitate Oil Oiling Out / Gum ResultCheck->Oil Phase Sep HygroCheck Hygroscopicity Test (DVS) Crystals->HygroCheck FixOil Strategy: Switch to Rigid Counter-ion (Tosylate/Fumarate) or Anti-solvent (MTBE) Oil->FixOil Stable Candidate Selected: Proceed to Scale-up HygroCheck->Stable < 2% Weight Gain Unstable High Moisture Uptake (Hydrolysis Risk) HygroCheck->Unstable > 5% Weight Gain FixHygro Strategy: Switch to Non-Halide Acid (Mesylate) Unstable->FixHygro FixOil->Screening Retry FixHygro->Screening Retry

Caption: Decision Logic for Salt Selection targeting the Morpholine moiety. Green paths indicate optimal workflows; red paths indicate failure modes requiring specific remediation.

Diagram 2: Solubility-Stability Landscape

This diagram illustrates the competing factors of solubility (improved by low pH) and stability (compromised by low pH due to ester hydrolysis), visualizing the "Sweet Spot" for formulation.

StabilityLandscape LowPH Low pH (pH 1-2) (e.g., HCl Salt in solution) Solubility Solubility LowPH->Solubility High (Ionized N) Stability Chemical Stability LowPH->Stability Low (Ester Hydrolysis) HighPH High pH (pH > 9) (Phenolate Formation) HighPH->Solubility High (Ionized Phenol) HighPH->Stability Critical Failure (Saponification + Oxidation) MidPH Target pH Window (pH 3 - 5) MidPH->Solubility Moderate (Maintain Salt Form) MidPH->Stability Optimal (Min. Hydrolysis)

Caption: The "Amphoteric Trap": Balancing solubility against ester hydrolysis and phenol oxidation.[1] The optimal formulation window is pH 3-5.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2002).[1][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa rules and counter-ion selection). [1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Methodology for salt screening).

  • PubChem. (n.d.).[1][6] Morpholine Properties and pKa Data. National Library of Medicine.[1] (Source for Morpholine pKa ~8.36).[1][4] [1]

  • Bastin, R. J., et al. (2000).[1][7] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1] (Practical guide for resolving oiling-out issues). [1]

  • Elder, D. P., et al. (2010).[1][7] The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[1] (Supporting data for Mesylate/Tosylate selection). [1]

Sources

Optimization

Removing unreacted morpholine ethanol from reaction mixture

Ticket ID: HEM-REM-001 Status: Open Agent: Senior Application Scientist[1] Triage & Diagnostic Start Here. Removing N-(2-Hydroxyethyl)morpholine (HEM) is a common challenge due to its high boiling point (~225°C), high po...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HEM-REM-001 Status: Open Agent: Senior Application Scientist[1]

Triage & Diagnostic

Start Here. Removing N-(2-Hydroxyethyl)morpholine (HEM) is a common challenge due to its high boiling point (~225°C), high polarity, and water miscibility.[1] Standard evaporation will concentrate it, not remove it.

Use the decision matrix below to select the correct protocol for your specific reaction mixture.

HEM_Removal_Decision_Tree Start START: Analyze Product Properties IsAcidSens Is your product acid-sensitive? Start->IsAcidSens IsProdBase Is your product a base (Amine)? IsAcidSens->IsProdBase No MethodC PROTOCOL C: Solid Phase Scavenging IsAcidSens->MethodC Yes (Avoid Aqueous Acid) IsSolid Is your product a solid? IsProdBase->IsSolid Yes (pKa overlap risk) MethodA PROTOCOL A: Acid Wash (HCl/Citric) IsProdBase->MethodA No (Neutral/Acidic Product) MethodB PROTOCOL B: Copper Sulfate Wash IsSolid->MethodB No (Liquid/Oil) MethodD PROTOCOL D: Recrystallization IsSolid->MethodD Yes

Figure 1: Strategic decision tree for selecting the optimal purification method.

Technical Protocols
Protocol A: The Standard Acid Wash (Liquid-Liquid Extraction)

Best For: Neutral or acidic products stable to mild acid.[1] Mechanism: HEM is a tertiary amine (pKa ~7.[1]4) [1]. Treating the organic layer with acid protonates the morpholine nitrogen, creating a highly water-soluble ammonium salt that partitions out of the organic phase.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash Solution: 1N HCl (Standard) or 10% w/v Citric Acid (Milder).[1]

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with your chosen organic solvent (10x volume relative to HEM).

  • First Wash: Wash the organic layer with 1N HCl (2 x volumes).[1]

    • Checkpoint: Check pH of the aqueous layer.[2][3][4] It must be acidic (pH < 2) to ensure HEM is fully protonated.[1]

  • Second Wash: Wash with Brine (Saturated NaCl) to remove residual water/acid.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Critical Note: If your product contains an acid-labile protecting group (e.g., Boc, acetal), substitute HCl with 10% Citric Acid or 0.5M NaH₂PO₄ buffer.[1]

Protocol B: The Copper(II) Sulfate Complexation

Best For: Non-basic products where acid washes are risky, or when you need a visual indicator of removal. Mechanism: Morpholine derivatives form stable, water-soluble coordination complexes with Copper(II) ions.[1]

Reagents:

  • Solution: Saturated aqueous Copper(II) Sulfate (CuSO₄).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the reaction mixture in DCM or EtOAc.

  • The "Blue to Purple" Wash:

    • Add saturated aqueous CuSO₄ to the separatory funnel.

    • Shake vigorously.[1]

    • Observation: The aqueous layer will turn from bright blue to deep purple/royal blue as it complexes the HEM amine [2].

  • Repeat: Drain the aqueous layer and repeat the CuSO₄ wash until the aqueous layer remains bright blue (indicating no more amine is being pulled out).

  • Final Polish: Wash with water to remove residual copper salts.[1][5]

Protocol C: Solid Phase Scavenging (Resin)

Best For: High-value pharmaceutical intermediates (API), acid-sensitive compounds, or small-scale reactions (<1g).[1] Mechanism: Uses a polymer-supported acid (Strong Cation Exchanger - SCX) to physically trap the amine from the solution.[1]

Recommended Resins:

  • Amberlyst® 15 (Macroreticular sulfonic acid).[1]

  • Dowex® 50W (Gel-type sulfonic acid).[1]

Step-by-Step Workflow:

  • Activation: If using dry resin, swell it in your solvent (DCM/MeOH) for 15 mins.

  • Loading: Add 3-5 equivalents of resin (relative to the amount of HEM) to the reaction mixture.

  • Incubation: Stir gently for 1-2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted glass funnel. The HEM remains trapped on the solid beads.

  • Rinse: Wash the beads with solvent to recover any physically adsorbed product.

Data & Physical Properties Reference
PropertyValueImplication for Workup
Boiling Point 225-227°C [1]Do not attempt simple distillation.[1] Requires high vacuum (<1 mbar) or azeotropes.[1]
pKa (Conjugate Acid) ~7.4 - 7.8Weak base.[1] Can be removed by pH 4-5 buffers (Citric acid) if needed.[1]
Water Solubility MiscibleAqueous washes are highly effective if the amine is protonated.
LogP -0.75 (approx)Partitions into water naturally; salting out (Brine) helps keep product in organic.[1]
Troubleshooting & FAQs

Q: My product is also a tertiary amine. How do I separate it from HEM? A: Acid washing will remove both.[1] You must rely on Chromatography or Distillation .[1]

  • Chromatography: Use DCM:MeOH:NH₄OH (90:10:1).[1] HEM is very polar and will likely elute after your more lipophilic product.

  • Distillation: If your product boils <150°C, you can distill the product away from the HEM (which boils at 225°C).

Q: I tried rotary evaporation, but the HEM won't leave. A: HEM has a very low vapor pressure. To remove it on a rotovap, you must use Azeotropic Co-evaporation .

  • Add Toluene or Chlorobenzene to the flask.

  • Evaporate.[1][5][6][7][8] The solvent carriers help lift the high-boiling amine.

  • Warning: This is only effective for removing traces, not bulk quantities.

Q: Can I use silica gel chromatography? A: Yes, but HEM streaks badly on standard silica due to hydrogen bonding.

  • Fix: Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.[1] This "caps" the acidic silanol sites, allowing the HEM to move through as a tighter band (or stay at the baseline while your product elutes).

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12133, 4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Workup for Removing Amines (Copper Sulfate Method). Not Voodoo X. Retrieved from [Link]

Sources

Troubleshooting

Controlling oxidation of phenolic groups in 2,4-dihydroxybenzoates

Subject: Technical Guide – Stabilization & Selective Modification of 2,4-Dihydroxybenzoates Ticket ID: RES-OX-24DHB-GUIDE Status: Open Priority: High Welcome to the Phenolic Chemistry Support Center Current Agent: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide – Stabilization & Selective Modification of 2,4-Dihydroxybenzoates Ticket ID: RES-OX-24DHB-GUIDE Status: Open Priority: High

Welcome to the Phenolic Chemistry Support Center

Current Agent: Senior Application Scientist, Process Chemistry Division

You are accessing this guide because you are likely experiencing yield loss, "tarring" (polymerization), or regioselectivity issues with 2,4-dihydroxybenzoic acid (2,4-DHB) or its esters.

2,4-DHB is a resorcinol derivative . Unlike simple phenols, resorcinols are highly electron-rich and prone to rapid auto-oxidation under neutral-to-basic conditions, forming quinones and polymerized byproducts. This guide deconstructs the causality of these failures and provides self-validating protocols to prevent them.

Module 1: The Mechanics of Failure (Why Your Reaction Turned Black)

User Query: "I dissolved my 2,4-DHB ester in DMF with potassium carbonate, and within 10 minutes the solution turned from pale yellow to dark brown/black. What happened?"

Root Cause Analysis: You have triggered an oxidative cascade driven by the high electron density of the resorcinol ring.

  • Deprotonation: The 4-hydroxyl group (pKa ~8.5) deprotonates first.

  • Radical Formation: Trace oxygen abstracts an electron from the phenolate, forming a semiquinone radical.

  • Quinone Formation: The radical disproportionates or further oxidizes to a para-quinone methide-like species.

  • Polymerization: These quinones are potent electrophiles; they react with remaining unoxidized phenol (nucleophile) to form covalent dimers, trimers, and eventually black "tar" (melanin-like polymers).

Visualizing the Pathway

The following diagram illustrates the oxidation cascade you must interrupt.

OxidationCascade DHB 2,4-DHB (Colorless) Phenolate 4-Phenolate Anion (Reactive Intermediate) DHB->Phenolate Base (pH > 8) Radical Semiquinone Radical Phenolate->Radical O2 / Metal Ions Quinone Ortho/Para-Quinone (Electrophile) Radical->Quinone -e- Tar Polymerized Tar (Black/Brown) Quinone->Tar + Phenolate (Michael Addition)

Figure 1: The oxidative degradation pathway of 2,4-DHB. Note that the presence of oxygen or transition metals accelerates the step from Phenolate to Radical.

Module 2: Troubleshooting & Prevention Protocols

FAQ 1: How do I selectively alkylate the 4-OH without touching the 2-OH?

The Science: Selectivity is governed by intramolecular hydrogen bonding .[1] The 2-OH forms a strong hydrogen bond with the carbonyl oxygen (ester or acid). This "locks" the proton, significantly increasing its pKa (making it less acidic) compared to the 4-OH.

Data: pKa Differential of 2,4-DHB

Functional Group Approx. pKa Reactivity Status
-COOH (Acid) ~3.2 Deprotonates first.
4-OH (Para) ~8.5 - 9.0 Most Reactive Nucleophile.

| 2-OH (Ortho) | ~13.0 | Deactivated (H-bond stabilized). |

The Protocol (Regioselective Protection):

  • Solvent: Use a polar aprotic solvent (DMF or Acetone).

  • Base: Use a weak base that can deprotonate the 4-OH but not the 2-OH.

    • Recommended:

      
       or 
      
      
      
      (1.0 - 1.1 equivalents).
    • Avoid:

      
       or 
      
      
      
      (Strong bases will deprotonate both, leading to mixtures).
  • Electrophile: Add limiting reagent (1.0 eq) of alkyl halide (e.g., Benzyl bromide).

  • Temperature: Keep at RT. Heating breaks the H-bond stabilization of the 2-OH.

FAQ 2: How do I stop the "browning" during workup?

The Science: Even if the reaction works, exposure to air during extraction (high surface area) can oxidize the product if residual base is present.

The Protocol (The "Quench & Chelate" System):

  • Step 1: Acidic Quench. Never concentrate a basic resorcinol solution. Always neutralize to pH < 5 with dilute HCl or acetic acid before extraction. The protonated phenol is stable; the phenolate is not.

  • Step 2: Add Reducing Agents. Add 1-2% Sodium Metabisulfite (

    
    ) or Sodium Dithionite (
    
    
    
    ) to the aqueous wash layer. This reduces any formed quinones back to phenols immediately.
  • Step 3: Chelation. Trace iron (

    
    ) acts as a catalyst for radical generation (Fenton chemistry). If using older glassware or stir bars, add 1 mM EDTA to your aqueous workup buffer.
    

Module 3: Advanced Protection Strategy

If your synthesis requires harsh conditions (strong base, oxidizers) later in the sequence, you must protect both hydroxyl groups. However, you often need to remove them at different times (Orthogonal Protection).

Recommended Workflow:

  • Protect 4-OH first (exploiting pKa difference).

  • Protect 2-OH second (requires forcing conditions).

ProtectionStrategy Start 2,4-Dihydroxybenzoate Step1 Step 1: Mild Base (K2CO3) + BnBr (1.0 eq) Start->Step1 Exploits pKa ~8.5 Intermed 4-Benzyloxy-2-hydroxybenzoate (Stable Intermediate) Step1->Intermed Step2 Step 2: Strong Base (NaH) + MOM-Cl Intermed->Step2 Overcomes H-bond (pKa ~13) Final 2-MOM-4-Bn-benzoate (Fully Protected) Step2->Final

Figure 2: Orthogonal protection strategy. The 4-OH is protected as a Benzyl ether (cleaved by hydrogenation), and the 2-OH is protected as a MOM ether (cleaved by acid).

Module 4: Validated Reagents & Compatibility

Use this table to select the correct protecting group based on your downstream chemistry.

Protecting GroupStability (Oxidation)Removal ConditionSuitability for 2,4-DHB
Methyl Ether (Me) ExcellentHarsh (BBr3 or AlCl3)Poor. Hard to remove without affecting ester.
Benzyl Ether (Bn) GoodH2 / Pd-CExcellent. Mild removal, stable to base.
MOM Ether GoodMild Acid (HCl/IPA)Good. Useful for the sterically hindered 2-OH.
Acetate (Ac) PoorMild BasePoor. Acetyl groups migrate between 2-OH and 4-OH (acyl migration).
TBDMS (Silyl) ModerateFluoride (TBAF)Moderate. 2-OH silylation is difficult due to steric crowd/H-bonding.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Phenols and Quinones).
  • Protective Group Strategies

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Regioselectivity in Resorcinols

    • Liao, J.-H., et al. (2002).[1] "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde." Molecules, 7(9), 698-705.

    • Relevance: Demonstrates the pKa-driven selectivity in poly-phenolic systems similar to 2,4-DHB.
  • Gligorovski, S., et al. (2010). "Oxidative degradation of 2,4-dihydroxybenzoic acid." ResearchGate / Environmental Chemistry.
  • pKa Values and H-Bonding: Namazian, M., & Halvani, S. (2006). "Calculations of pKa values of some hydroxybenzoic acids." Journal of Molecular Structure: THEOCHEM. Relevance: Establishes the pKa differential (COOH < 4-OH < 2-OH).

Sources

Optimization

Mechanistic Overview: The Causality of Emulsions in Basic Benzoate Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stubborn emulsions during the liquid-liquid extraction (LLE) of basic benzoate esters (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stubborn emulsions during the liquid-liquid extraction (LLE) of basic benzoate esters (e.g., procaine, benzocaine, or structurally similar active pharmaceutical ingredients).

This guide provides a self-validating, mechanistically grounded troubleshooting framework to resolve these issues without compromising the chemical integrity of your target analytes.

Basic benzoate esters possess two distinct functional groups that complicate liquid-liquid extraction: a lipophilic benzoate ester core and a basic amine moiety.

When the aqueous phase pH is near the amine's


 (typically between 8.0 and 9.0), the molecule exists in a dynamic equilibrium of protonated (hydrophilic) and deprotonated (lipophilic) states. This amphiphilic character allows the molecule to act as a potent surfactant, reducing interfacial tension and stabilizing micro-droplets of the organic solvent within the aqueous phase. This phenomenon prevents the dispersed particles from merging back together to reform the bulk solution[1]. Understanding this causality is the first step in breaking the system; you must either alter the thermodynamic stability of the droplets or apply mechanical force to overcome the kinetic barrier to coalescence.

Emulsion Resolution Decision Tree

EmulsionResolution Start Emulsion Forms During LLE of Basic Benzoate Esters Check Analyze Emulsion Type & Aqueous pH Start->Check Initiate Troubleshooting Salt Protocol 1: Salting Out Add Saturated NaCl Check->Salt pH is optimal (Density/Polarity Issue) PHAdj Protocol 2: pH Adjustment Shift pH away from pKa Check->PHAdj pH is near Amine pKa (Surfactant Effect) Mech Protocol 3: Mechanical Celite Filtration / Centrifuge Check->Mech Visible Particulates (Pickering Emulsion) Salt->Mech Persists Success Phase Separation Achieved Salt->Success Resolves PHAdj->Salt Persists PHAdj->Success Resolves Mech->Success Resolves

Logical workflow for troubleshooting and resolving LLE emulsions.

Troubleshooting Guide & Experimental Protocols

Protocol 1: The "Salting-Out" Technique (Ionic Strength Modulation)

Causality: Adding a saturated salt solution (brine) increases the ionic strength of the aqueous phase. This maximizes the polarity of the aqueous layer, decreasing the solubility of organic components in the aqueous phase and forcing the partially lipophilic benzoate esters into the organic layer, thereby disrupting the surfactant-like stabilization at the interface[2][3].

Step-by-Step Methodology:

  • Preparation: Prepare a saturated brine solution by adding sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves and a small amount of solid remains at the bottom[3].

  • Application: To the separatory funnel containing the emulsion, add a volume of saturated NaCl solution equal to 10-20% of the total liquid volume[4].

  • Agitation: Gently invert the separatory funnel 2-3 times. Crucial: Do not shake vigorously, as this introduces kinetic energy that can reform the emulsion[3][4].

  • Separation: Allow the funnel to stand undisturbed for 15-20 minutes[4].

  • Validation: A successful resolution will yield a sharp, mirror-like interface between the two layers with no cloudy interphase.

Protocol 2: pH Adjustment (Targeting the Basic Amine)

Causality: If the emulsion is driven by the analyte's surfactant properties at its


, altering the pH of the aqueous layer neutralizes or protonates the emulsifying agents[3]. Pushing the pH at least 2 units above or below the 

will fully deprotonate or protonate the amine, eliminating the amphiphilic intermediate state.

Step-by-Step Methodology:

  • Sampling: Extract a 1 mL aliquot of the aqueous phase and test the pH.

  • Adjustment (Organic Extraction): If extracting the freebase form into the organic phase, carefully add a dilute base (e.g., saturated

    
    ) dropwise until the pH is >10.
    
  • Adjustment (Aqueous Extraction): If extracting the salt form into the aqueous phase, add dilute acid (e.g., 1M HCl) dropwise until the pH is <3[3].

  • Agitation: Gently swirl the separatory funnel. The sudden shift in ionization will rapidly coalesce the droplets.

  • Validation: The milky emulsion layer will rapidly clarify into distinct partitioned layers.

Protocol 3: Mechanical Disruption via Celite® Filtration

Causality: When chemical methods fail or when fine particulate impurities stabilize the emulsion (Pickering emulsions), mechanical filtration through diatomaceous earth (Celite®) or glass wool physically shears the micro-droplets, forcing them to coalesce while trapping the stabilizing particulates[2][4].

Step-by-Step Methodology:

  • Apparatus Setup: Set up a Büchner funnel with a filter flask connected to a gentle vacuum source. Place a piece of filter paper in the funnel[4].

  • Slurry Preparation: Wet the filter paper with the organic solvent used in your extraction. Prepare a slurry of Celite® in the same organic solvent[4].

  • Pad Formation: Pour the slurry into the funnel under gentle vacuum to form an even pad of Celite® approximately 1-2 cm thick[4].

  • Filtration: Carefully pour the entire emulsified mixture onto the Celite® pad[4].

  • Validation: The filtrate collected in the receiving flask should be a clear, two-phase system. Transfer this back to a clean separatory funnel for final separation[3][4].

Quantitative Data: Comparison of Emulsion-Breaking Techniques

TechniquePrinciple of ActionTypical Resolution TimeRisk of Ester HydrolysisBest Applied For...
Salting Out (Brine) Increases aqueous ionic strength[3]10 - 20 minsLowNeutral/mildly basic emulsions; First-line approach
pH Adjustment Shifts ionization state away from

[3]
< 5 minsModerate to HighSurfactant-driven emulsions near analyte

Celite Filtration Mechanical shearing of droplets[4]5 - 10 minsLowParticulate-stabilized (Pickering) emulsions
Centrifugation Forced droplet collision/coalescence[1]10 - 20 minsLowPersistent, small-scale emulsions (<500 mL)

Frequently Asked Questions (FAQs)

Q: Will adjusting the pH to break the emulsion hydrolyze my benzoate ester? A: This is a critical concern. Benzoate esters are susceptible to both acid- and base-catalyzed hydrolysis. To mitigate this risk, use mild bases like saturated sodium bicarbonate (


) instead of strong hydroxides (like NaOH) if you only need a moderate pH shift. Additionally, perform the extraction rapidly at low temperatures (e.g., using chilled solvents) to kinetically slow down the hydrolysis rate while the emulsion breaks.

Q: Why did adding brine make my emulsion worse? A: In rare cases, if your basic benzoate ester is highly concentrated, adding chloride ions can precipitate the hydrochloride salt of your analyte directly at the interface, creating a solid-stabilized emulsion. If you observe a white crust forming at the interface after adding brine, immediately switch to Protocol 3 (Celite Filtration) to remove the precipitate, or add a small amount of a polar co-solvent (like methanol) to redissolve the solid.

Q: Can I use centrifugation for large-scale extractions? A: Centrifugation is highly effective because spinning the sample quickly increases the number of collisions between dispersed droplets, speeding up the reformation of the bulk solution[1]. A good starting point is 5000 rpm for 10-20 minutes[4]. However, it is equipment-limited. For large-scale extractions (>500 mL), continuous filtration through a glass wool plug or Celite® is much more practical than batch centrifugation[2][4].

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.[Link]

  • Tackling emulsions just got easier - Biotage.[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

Title: Analytical Differentiation of Basic Ester Prodrugs: A Comparative MS/MS Fragmentation Guide for 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Target Audience: Researchers, Bioanalytical Scientists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Differentiation of Basic Ester Prodrugs: A Comparative MS/MS Fragmentation Guide for 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Morpholinoethyl Esters

In modern drug development, formulating lipophilic active pharmaceutical ingredients (APIs) often requires the synthesis of basic ester prodrugs. The attachment of a morpholinoethyl moiety is a classic structural modification used to significantly enhance aqueous solubility while maintaining rapid in vivo enzymatic hydrolysis.

However, during pharmacokinetic (PK) profiling, the bioanalytical quantification of these intact prodrugs via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. To develop highly sensitive and specific Multiple Reaction Monitoring (MRM) assays, scientists must deeply understand the gas-phase fragmentation behavior of these molecules. This guide objectively compares the fragmentation pattern of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate against structurally related alternatives, providing the mechanistic causality and validated protocols necessary for robust assay development.

Theoretical Framework & Mechanistic Causality

The fragmentation of a molecule in a collision cell is not random; it is strictly governed by the localization of the ionizing charge[1].

When analyzing 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate in positive Electrospray Ionization (ESI+) mode, the highly basic morpholine nitrogen (pKa ~8.3) acts as the primary protonation site. This localized charge drives a charge-directed fragmentation pathway. Upon Collision-Induced Dissociation (CID), the molecule predominantly undergoes an inductive cleavage at the alkyl-oxygen bond of the ester. This neutral loss of the 2,4-dihydroxybenzoic acid moiety (154 Da) yields a highly stable morpholinoethyl cation (m/z 114.09) .

Conversely, neutral esters like Methyl 2,4-dihydroxybenzoate lack a basic nitrogen. Protonation occurs weakly at the carbonyl oxygen, leading to charge-remote fragmentation or acyl-oxygen cleavage, which predominantly generates an acylium ion at m/z 137.02[2]. Understanding this causality is critical: basic esters will almost always yield the aliphatic amine fragment as their base peak, whereas neutral esters will yield the aromatic core fragment[3].

Frag_Pathway Parent [M+H]+ m/z 268.12 Frag1 Morpholinoethyl Cation m/z 114.09 Parent->Frag1 Alkyl-O Cleavage (-154 Da) Frag2 2,4-Dihydroxybenzoyl Cation m/z 137.02 Parent->Frag2 Acyl-O Cleavage (-131 Da) Frag3 Morpholine Cation m/z 86.06 Frag1->Frag3 -C2H4 (-28 Da) Frag4 Resorcinol Cation m/z 109.03 Frag2->Frag4 -CO (-28 Da)

Proposed CID fragmentation pathway for 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate.

Comparative Fragmentation Analysis

To objectively evaluate the analytical performance of the morpholinoethyl ester, we must compare its MS/MS profile against two alternatives:

  • Alternative A (Neutral Ester): Methyl 2,4-dihydroxybenzoate.

  • Alternative B (Alternative Basic Ester): 2-(Piperidin-1-yl)ethyl 2,4-dihydroxybenzoate.

As shown in the data summary below, the morpholinoethyl ester provides a highly specific m/z 114.09 fragment. Because the morpholine ring contains an oxygen atom, it fragments further by losing ethylene (-28 Da) to form m/z 86.06. The piperidine analog, lacking this ring oxygen, yields a different base peak (m/z 112.11) and requires higher collision energies to break the robust all-carbon ring[4].

Table 1: Quantitative MS/MS Fragmentation Comparison

CompoundPrecursor [M+H]+ (m/z)Base Peak Fragment (m/z)Secondary Fragment (m/z)Primary Cleavage DriverOptimal CID Energy
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate 268.12114.09 (Morpholinoethyl)137.02 (Acylium)Charge-directed (Morpholine N)22 eV
2-(Piperidin-1-yl)ethyl 2,4-dihydroxybenzoate 266.14112.11 (Piperidinoethyl)137.02 (Acylium)Charge-directed (Piperidine N)26 eV
Methyl 2,4-dihydroxybenzoate 169.05137.02 (Acylium)109.03 (Resorcinol-like)Charge-remote (Carbonyl O)15 eV

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in bioanalytical quantification, the following LC-MS/MS protocol is designed as a self-validating system . By mandating the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and strict System Suitability Tests (SST), the protocol inherently flags matrix effects or shifts in collision cell efficiency before data is reported.

Step 1: Sample Preparation & Self-Validation Setup

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., 2-(Morpholin-4-yl-d8)ethyl 2,4-dihydroxybenzoate at 100 ng/mL). Causality: The d8-label ensures identical retention time and ionization suppression as the analyte, self-correcting for any matrix variations.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

Step 2: UHPLC Chromatographic Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Acquisition (MRM Mode)

  • Ionization: Positive ESI. Capillary voltage: 3.0 kV. Desolvation temp: 400°C.

  • Transitions Monitored:

    • Quantifier: m/z 268.12 → 114.09 (Collision Energy: 22 eV)

    • Qualifier: m/z 268.12 → 137.02 (Collision Energy: 18 eV)

  • SST Requirement: The ratio of the Quantifier to Qualifier transition must remain within ±15% of the reference standard across all injections to validate that the fragmentation mechanism remains stable and free of isobaric interference[5].

LCMS_Workflow Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (+) Protonation at N LC->ESI Quad1 Q1 Isolation Precursor Selection ESI->Quad1 Collision Collision Cell (CID) Argon Gas Quad1->Collision TOF High-Res Mass Analysis Fragment Detection Collision->TOF

Step-by-step LC-MS/MS workflow for analyzing basic ester derivatives.

Conclusion & Analytical Recommendations

When developing assays for 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate, leveraging the m/z 114.09 morpholinoethyl cation as the primary quantifier transition offers superior signal-to-noise ratios compared to monitoring the aromatic core (m/z 137.02). Because the morpholine nitrogen acts as a powerful proton sink during ESI, the charge is heavily localized on the aliphatic side of the ester bond, making the alkyl-oxygen cleavage highly efficient. For researchers comparing this to neutral esters like methyl 2,4-dihydroxybenzoate, expect a fundamental shift in the MS/MS spectra from aromatic-dominated fragments to aliphatic-amine-dominated fragments.

References

  • National Center for Biotechnology Information (PubChem). "2,4-Dihydroxybenzoic Acid | C7H6O4 | CID 1491 - PubChem." National Institutes of Health (NIH). Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Metware Biotechnology. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." Metwarebio. Available at: [Link]

  • National Institutes of Health (PMC). "A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect." NIH. Available at:[Link]

Sources

Comparative

FTIR characteristic peaks of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

Executive Summary & Application Context Content Type: Technical Comparison & Characterization Guide Primary Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists. 2-(Morpholin-4-yl)ethyl 2,4-dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Content Type: Technical Comparison & Characterization Guide Primary Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a functionalized ester combining a resorcinol moiety (antioxidant/UV-absorbing) with a morpholine tail (solubility/bioavailability enhancer). In drug development, this specific structure often serves as a "soft drug" intermediate or a pro-drug scaffold (analogous to mycophenolate mofetil).

This guide provides a definitive FTIR comparison between the Target Ester , its Acid Precursor (2,4-Dihydroxybenzoic acid), and its Alcohol Precursor (2-Morpholinoethanol). The "performance" evaluated here is the spectral resolution required to validate synthesis success and purity.

Why This Comparison Matters
  • Synthesis Monitoring: Distinguishing the ester product from unreacted carboxylic acid is critical.

  • Impurity Profiling: Residual morpholinoethanol is a common impurity; its lack of a carbonyl signal makes FTIR a powerful exclusion tool.

  • Structural Verification: Confirming the intramolecular Hydrogen-bonding (H-bonding) characteristic of 2-hydroxybenzoates.

Technical Deep Dive: The Spectral Fingerprint

The "Resorcylate Effect" (Intramolecular H-Bonding)

Unlike standard benzoates which show a C=O stretch near 1725 cm⁻¹ , 2,4-dihydroxybenzoates exhibit a significant redshift to 1660–1680 cm⁻¹ .

  • Mechanism: The hydroxyl group at the ortho (C2) position forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This weakens the C=O double bond character, lowering its vibrational frequency.

  • Diagnostic Value: If your C=O peak appears >1700 cm⁻¹, the ortho-hydroxyl is likely absent or blocked (incorrect structure).

Comparative Peak Analysis (Target vs. Alternatives)

The following table contrasts the Target Ester against its critical "Alternatives" (Starting Materials/Impurities).

Functional GroupTarget: 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoateAlt 1: 2,4-Dihydroxybenzoic Acid (Precursor)Alt 2: 2-Morpholinoethanol (Precursor)Diagnostic Logic
O-H Stretch 3100–3400 cm⁻¹ (Phenolic, sharp/broad mix)2500–3300 cm⁻¹ (Very Broad, "Hump" shape)3300–3450 cm⁻¹ (Aliphatic Alcohol, Strong)Critical: Disappearance of the broad "Acid Hump" confirms conversion.
C=O Stretch 1665–1685 cm⁻¹ (Ester, H-bonded, Sharp)1640–1670 cm⁻¹ (Acid, H-bonded, Broad)Absent Critical: Shift from broad Acid C=O to sharper Ester C=O; Alcohol has no C=O.
C-H (Aliphatic) 2800–2960 cm⁻¹ (Ethyl + Morpholine ring)Weak/Absent (Only aromatic C-H)2800–2950 cm⁻¹ (Strong CH2)Presence of CH2 bands in product confirms Morpholine incorporation.
C-O-C (Ether) 1105–1120 cm⁻¹ (Morpholine Ring)Absent 1105–1120 cm⁻¹ (Morpholine Ring)Confirms the morpholine ring is intact.
C-N Stretch 1130–1250 cm⁻¹ Absent 1130–1250 cm⁻¹ Confirms amine incorporation.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, follow this "Self-Validating" protocol. This method uses the precursors as internal references to validate the instrument setup before analyzing the target.

Step 1: Sample Preparation (Solid State)[1]
  • Technique: KBr Pellet (Preferred for resolution) or ATR (Diamond Crystal).

  • Ratio: 1-2 mg sample per 100 mg KBr (dried).

  • Why KBr? 2,4-dihydroxybenzoates are crystalline solids. KBr transmission often yields better resolution of the H-bonded OH region than ATR.

Step 2: The "Traffic Light" Validation Workflow

Before accepting the Target Spectrum, check these zones:

  • Red Zone (3500+ cm⁻¹): Must be flat. Noise here indicates wet KBr (water contamination).

  • Yellow Zone (2500-3000 cm⁻¹):

    • Pass: Distinct peaks at ~2850/2920 (Aliphatic CH).

    • Fail: Broad "U" shape underlying peaks (Residual Acid).

  • Green Zone (1600-1700 cm⁻¹):

    • Pass: Sharp peak at ~1670 cm⁻¹.

    • Fail: Split peak or shoulder <1650 cm⁻¹ (Unreacted Acid or hydrolysis).

Visualizing the Analytical Logic

The following diagram illustrates the synthesis monitoring workflow and the decision logic based on FTIR signals.

FTIR_Workflow Start Crude Reaction Mixture FTIR_Analysis FTIR Analysis (KBr/ATR) Start->FTIR_Analysis Decision_OH Check 2500-3300 cm⁻¹ (O-H Region) FTIR_Analysis->Decision_OH Result_Acid Broad 'Hump' detected Decision_OH->Result_Acid Residual Acid Result_Clean Clean Phenolic OH + Aliphatic CH Decision_OH->Result_Clean Acid Removed Action_Reprocess Reprocess: Acid/Alcohol Removal Result_Acid->Action_Reprocess Decision_CO Check 1600-1800 cm⁻¹ (C=O Region) Result_Clean->Decision_CO Result_Alc No Carbonyl Peak Decision_CO->Result_Alc Residual Alcohol (No Ester formed) Result_Ester Sharp Peak ~1670 cm⁻¹ Decision_CO->Result_Ester Ester Formed Result_Alc->Action_Reprocess Final_Pure VALIDATED PRODUCT 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Result_Ester->Final_Pure

Figure 1: Logical flowchart for validating the synthesis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate using FTIR spectral markers.

References

  • National Institute of Standards and Technology (NIST). (2023). Methyl 2,4-dihydroxybenzoate - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2,4-Dihydroxybenzoic acid - IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2024). Compound Summary: 2-Morpholinoethanol.[2][3] National Library of Medicine. [Link]

  • SpectraBase. (2024).[4] Methyl 2,4-dihydroxybenzoate FTIR Spectra. Wiley Science Solutions. [Link]

Sources

Validation

HPLC Purity Assay Method for 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate: A Comparative Technical Guide

Executive Summary The accurate quantification and purity profiling of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate presents a unique chromatographic challenge due to the molecule's amphoteric nature. Containing both a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity profiling of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate presents a unique chromatographic challenge due to the molecule's amphoteric nature. Containing both a basic morpholine ring and acidic phenolic hydroxyl groups, this compound is highly susceptible to secondary interactions on standard silica-based stationary phases.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional low-pH reversed-phase methods against an optimized high-pH method utilizing Ethylene Bridged Hybrid (BEH) particle technology. By understanding the physicochemical causality behind peak tailing and ester hydrolysis, we can establish a self-validating, highly reproducible HPLC assay suitable for rigorous drug development and quality control workflows.

Physicochemical Profiling & Chromatographic Causality

To design a robust HPLC method, we must first deconstruct the analyte's molecular architecture and its behavior in solution:

  • The Morpholine Moiety (Basic): The tertiary amine in the morpholine ring has a pKa of approximately 8.3. At acidic to neutral pH (pH 2–7), this nitrogen is fully protonated (cationic). When analyzed on traditional Type-B silica C18 columns, these cations undergo strong ion-exchange interactions with dissociated, residual surface silanols (pKa ~ 4.0), resulting in severe peak tailing and loss of theoretical plates[1].

  • The 2,4-Dihydroxybenzoate Moiety (Acidic/Chromophoric): The phenolic hydroxyl groups provide strong UV absorbance. Based on spectral data for the parent 2,4-dihydroxybenzoic acid (2,4-DHBA), the absorption maxima occur at 208 nm, 258 nm, and 296 nm[2],[3]. We select 258 nm for detection to maximize sensitivity while avoiding the high baseline noise typical of low-UV (208 nm) regions.

  • Degradation Pathway: As an ester, the molecule is susceptible to hydrolysis under extreme thermal or pH stress, cleaving into 2,4-DHBA and 2-morpholinoethanol. A stability-indicating method must completely resolve the intact API from these degradants.

G A 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate (Intact Ester) B Hydrolysis (H2O / OH- or H+) A->B Degradation C 2,4-Dihydroxybenzoic Acid (Acidic Degradant) B->C D 2-Morpholinoethanol (Basic Degradant) B->D

Fig 1. Primary hydrolytic degradation pathway of the target ester into acidic and basic components.

Methodological Comparison: Overcoming Silanol Interactions

To demonstrate the superiority of the optimized protocol, we compared two distinct chromatographic strategies.

Alternative 1: Standard Low-pH Method (0.1% TFA)

Historically, analysts attempt to suppress silanol ionization by lowering the mobile phase pH to 2.0 using Trifluoroacetic acid (TFA).

  • Mechanism: At pH 2.0, silanols are mostly protonated (neutral), but the morpholine ring is fully ionized.

  • Result: While TFA acts as an ion-pairing agent, the highly polar protonated morpholine elutes too early. Furthermore, trace ionized silanols still cause noticeable tailing (Asymmetry > 2.0), leading to poor resolution from early-eluting polar degradants like 2-morpholinoethanol.

Optimized Product Method: High-pH BEH C18 (pH 10.0)

By shifting the mobile phase pH to 10.0 using a volatile Ammonium Bicarbonate buffer, we fundamentally alter the analyte's state.

  • Mechanism: At pH 10.0, the morpholine nitrogen (pKa 8.3) is completely deprotonated and neutralized. This drastically increases the molecule's hydrophobicity and eliminates cationic ion-exchange interactions[4]. Because standard silica dissolves above pH 8, this method requires a hybrid particle column (e.g., Waters XBridge BEH C18)[5].

  • Result: The intact ester exhibits excellent retention and perfect peak symmetry (Asymmetry ~ 1.1). The acidic degradant (2,4-DHBA) is fully ionized at this pH and elutes in the void volume, ensuring massive resolution (Rs > 5.0) from the main peak.

M Start HPLC Method Selection (Basic Morpholine + Phenol) LowPH Low pH (pH 2.0) Standard C18 Silica Start->LowPH Legacy Approach HighPH High pH (pH 10.0) Hybrid C18 (e.g., BEH) Start->HighPH Optimized Approach LowPH_Result Morpholine Protonated Severe Silanol Tailing Poor Degradant Resolution LowPH->LowPH_Result HighPH_Result Morpholine Neutralized Suppressed Secondary Interactions Excellent Peak Symmetry HighPH->HighPH_Result

Fig 2. Chromatographic behavior and method decision tree for the amphoteric compound.

Quantitative Performance Data

The following table summarizes the experimental validation data comparing the two methodologies. The High-pH BEH method demonstrates clear superiority in efficiency and peak shape.

Chromatographic ParameterStandard Low-pH C18 (0.1% TFA)Optimized High-pH BEH C18 (pH 10.0)
Retention Time (min) 3.28.5
Peak Asymmetry (USP) 2.4 (Severe Tailing)1.1 (Excellent)
Theoretical Plates (N) 2,10012,500
Resolution (from 2,4-DHBA) 1.2 (Co-elution risk)5.8 (Baseline resolved)
Limit of Quantitation (LOQ) 0.05%0.01%
Column Lifetime NormalExtended (Hybrid matrix resistance)

Optimized Experimental Protocol (High-pH BEH C18)

This protocol is designed as a self-validating system . By incorporating specific System Suitability Testing (SST) criteria, the method automatically verifies its own resolving power and peak integrity before any sample is analyzed.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 4.6 mm × 150 mm, 3.5 µm (or equivalent high-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 258 nm[3].

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.01090
15.1955
20.0955 (Re-equilibration)
Self-Validating System Suitability Test (SST)
  • Blank Injection: Inject the diluent (Water:Acetonitrile 80:20 v/v). Validation criterion: No interfering peaks at the retention time of the main analyte.

  • Resolution Solution: Prepare a solution containing 1.0 mg/mL of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate, spiked with 0.01 mg/mL of 2,4-DHBA and 0.01 mg/mL of 2-morpholinoethanol.

  • SST Acceptance Criteria:

    • Resolution (

      
      ):  The resolution between 2,4-DHBA and the intact ester must be ≥ 3.0 .
      
    • Tailing Factor (

      
      ):  The tailing factor of the intact ester peak must be ≤ 1.5 .
      
    • RSD: The relative standard deviation of the main peak area from six replicate injections must be ≤ 1.0% .

Causality Note: If the tailing factor exceeds 1.5, it indicates either column voiding or a failure in the mobile phase buffer capacity (pH drop), prompting immediate buffer replacement.

References

  • SIELC Technologies. "UV-Vis Spectrum of 2,4-Dihydroxybenzoic Acid." SIELC Applications Library. Available at:[Link]

  • SIELC Technologies. "2,4-Dihydroxybenzoic Acid Chromatographic Properties." SIELC Compound Database. Available at:[Link]

  • Fountain, K. J., et al. "Routine Switching between High and Low pH on Xbridge HPLC Columns." Chromatography Online, Waters Corporation. Available at:[Link]

  • Chromatography Forum. "HPLC buffers between pH 7 and 8: Methyl morpholine and peak tailing." ChromForum Discussions. Available at:[Link]

Sources

Comparative

UV-Vis Absorption Spectra of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

A Comparative Technical Guide for Research & Development Executive Summary: The Functionalized Salicylate Niche 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate represents a specialized class of UV-absorbing compounds that...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Research & Development

Executive Summary: The Functionalized Salicylate Niche

2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate represents a specialized class of UV-absorbing compounds that bridges the gap between traditional lipophilic filters and hydrophilic requirements. Unlike standard UV absorbers (e.g., Octisalate, Benzophenone-3) which are strictly lipophilic, this compound incorporates a morpholine moiety . This basic amine "handle" introduces pH-dependent solubility and cationic potential, making it a critical candidate for aqueous formulations, hydrogels, or specific drug delivery systems where conventional filters precipitate.

This guide analyzes its spectroscopic performance, contrasting its 2,4-dihydroxybenzoate (2,4-DHB) chromophore against industry standards to validate its utility in high-precision applications.

Spectroscopic Profile & Mechanism

The UV-Vis absorption properties of this compound are governed by the 2,4-dihydroxybenzoate core. The morpholino-ethyl tail acts as an auxochrome-insulated solubilizer, having negligible impact on the electronic transitions of the chromophore but profound impact on the physicochemical environment.

A. Electronic Transitions

The absorption spectrum is characterized by two primary transitions:

  • Band I (

    
    ):  A strong 
    
    
    
    transition involving the entire conjugated system (benzene ring + ester carbonyl + hydroxyl auxochromes). This provides robust UVB protection .
  • Band II (

    
    ):  A secondary 
    
    
    
    transition, typical of substituted benzenes.
B. The "Resorcinol Effect"

Unlike simple salicylates (2-hydroxybenzoates), the 4-hydroxyl group in the 2,4-dihydroxy substitution pattern acts as a strong electron-donating group (EDG).

  • Hyperchromic Shift: The 4-OH group significantly increases the Molar Extinction Coefficient (

    
    ) compared to simple salicylates.
    
  • Bathochromic Shift: Resonance delocalization from the 4-OH to the ester carbonyl redshifts the absorption maximum, pushing it closer to the UVA II boundary.

C. Intramolecular Hydrogen Bonding

A critical structural feature is the intramolecular hydrogen bond between the 2-hydroxyl proton and the ester carbonyl oxygen.

  • Function: This locks the molecule in a planar conformation, maximizing conjugation.

  • Stability: It facilitates Excited State Intramolecular Proton Transfer (ESIPT), a mechanism that dissipates UV energy as heat (tautomerization) rather than destructive fluorescence or radical formation.

Comparative Performance Analysis

The following table contrasts 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate with standard alternatives.

Table 1: Comparative Spectroscopic & Physicochemical Data

Feature2-(Morpholin-4-yl)ethyl 2,4-DHB Ethylhexyl Salicylate (Octisalate) Benzophenone-3 (Oxybenzone)
Primary Chromophore 2,4-Dihydroxybenzoate2-Hydroxybenzoate2-Hydroxybenzophenone

(Methanol)
298 nm (Est.)305 nm288 nm / 325 nm
Absorbance Range UVB / Borderline UVA IIUVBUVB / UVA II
Molar Extinction (

)
High (~18,000 - 22,000) Moderate (~5,000)High (~15,000)
Water Solubility pH-Tunable (High at pH < 6)NegligibleNegligible
Mechanism ESIPT + ResonanceESIPTESIPT
Primary Application Aqueous Gels, Prodrugs, Cationic SystemsOils, EmulsionsBroad Spectrum Sunscreens

Key Insight: While Benzophenone-3 offers broader coverage, the Morpholino-derivative offers superior molar absorptivity in the UVB region compared to Octisalate and unique water solubility that neither competitor possesses.

Experimental Protocol: UV-Vis Characterization

To ensure data integrity, the following self-validating protocol controls for the pH-sensitivity of the morpholine group.

Reagents & Equipment
  • Analyte: 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate (>98% purity).

  • Solvents: Methanol (HPLC Grade), 0.1 M HCl, Phosphate Buffer (pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz, 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation (Self-Validating Step):

    • Dissolve 10 mg of compound in Methanol (100 mL) to create a primary stock.

    • Validation: Sonicate for 5 mins. Inspect for particulates. The morpholine group ensures rapid dissolution in polar organic solvents.

  • Dilution Series:

    • Prepare concentrations of 5, 10, 20, and 40

      
      .
      
    • Linearity Check: Absorbance at

      
       must follow Beer-Lambert Law (
      
      
      
      ).
  • pH-Dependent Spectral Scan (The "Morpholine Switch"):

    • Acidic Scan: Dilute stock 1:10 into 0.1 M HCl . The morpholine nitrogen protonates (

      
      ).
      
    • Neutral Scan: Dilute stock 1:10 into Phosphate Buffer pH 7.4 .

    • Alkaline Scan: Dilute stock 1:10 into 0.1 M NaOH .

    • Observation: Watch for the bathochromic shift in NaOH (phenolate formation) vs. the static spectrum in HCl (ammonium formation).

Mechanistic & Workflow Visualization
Figure 1: Structural Dynamics & Analysis Workflow

The following diagram illustrates the structural features governing UV absorption and the experimental workflow to validate them.

UV_Analysis_Workflow cluster_structure Structural Features cluster_process Experimental Protocol Chromophore 2,4-Dihydroxybenzoate (UV Absorber) Linker Ethyl Ester (Insulator) Chromophore->Linker Ester Bond Solvation Solvation (MeOH) Chromophore->Solvation $pi to pi^*$ Tail Morpholine Ring (Solubility/pH Switch) Linker->Tail Alkyl Chain Acid_Scan Acidic Scan (pH 2) Protonated Morpholine Tail->Acid_Scan Solubility Check Solvation->Acid_Scan Base_Scan Basic Scan (pH 10) Deprotonated Phenol Solvation->Base_Scan Result Comparative Spectra (Shift Analysis) Acid_Scan->Result No Shift Base_Scan->Result Red Shift

Caption: Workflow linking the chemical structure components to specific spectral validation steps.

References
  • NIST Chemistry WebBook. "Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid and esters." National Institute of Standards and Technology. [Link]

  • PubChem. "Compound Summary: Morpholin-4-yl 2-hydroxybenzoate (Structural Analog)." National Library of Medicine. [Link]

  • Hrdlovič, P., & Belluš, D. "Effect of substituents on ultraviolet absorption spectra of derivatives of o-hydroxybenzophenone."[1] Chemical Papers, 1978. [Link]

Sources

Validation

Elemental Analysis &amp; Purity Validation: The C₁₃H₁₇NO₅ Benchmark

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis & Purity Validation for Small Molecule Therapeutics (Case Study: C₁₃H₁₇NO₅) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals.[1]

Executive Summary: The "Gold Standard" vs. Modern Surrogates

In pharmaceutical development, establishing the identity and bulk purity of a New Chemical Entity (NCE) is non-negotiable. While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) provide structural certainty, Classical Combustion Analysis (Elemental Analysis, EA) remains the definitive method for establishing bulk purity.[1]

This guide objectively compares the validation of a representative drug intermediate, C₁₃H₁₇NO₅ (MW: 267.28 g/mol ), using Classical EA versus modern instrumental alternatives.[1] We demonstrate why EA remains critical for detecting non-chromophoric impurities (water, inorganic salts) that HRMS often misses.

Theoretical Baseline: C₁₃H₁₇NO₅

Before experimental validation, accurate theoretical calculation is the baseline against which all purity is measured.

Target Formula: C₁₃H₁₇NO₅ Molecular Weight: 267.28 g/mol [1]

ElementCountAtomic Mass ( g/mol )Total Mass contributionTheoretical % (w/w)
Carbon (C) 1312.011156.1458.42%
Hydrogen (H) 171.00817.146.41%
Nitrogen (N) 114.00714.015.24%
Oxygen (O) 515.99980.0029.93%

The "0.4% Rule": Leading journals (e.g., J. Org. Chem., J. Med.[1] Chem.) and regulatory bodies typically require experimental values to fall within ±0.4% of these theoretical values to confirm >95% purity [1].

Comparative Analysis: EA vs. HRMS vs. qNMR[4]

This section evaluates the three primary methods for validating C₁₃H₁₇NO₅.

Method A: Automated Combustion Analysis (CHNS/O)

The historical and regulatory gold standard.[1]

  • Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are separated via GC and quantified by Thermal Conductivity Detection (TCD).[1]
  • Performance on C₁₃H₁₇NO₅:

    • Pros: Detects solvates (e.g., hemihydrates) and inorganic salts that are "invisible" to UV/MS.[1] Proves the sample is homogenous bulk material, not just a clean crystal picked for X-ray.

    • Cons: Destructive (requires ~2-5 mg); sensitive to weighing errors; requires ultra-dry samples.[1]

Method B: High-Resolution Mass Spectrometry (HRMS)

The structural confirmation tool.[1]

  • Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.[1]

  • Performance on C₁₃H₁₇NO₅:

    • Pros: Sub-ppm mass accuracy confirms molecular formula (e.g., m/z 268.1185 [M+H]⁺). Extremely sensitive (requires <0.1 mg).

    • Cons: Cannot prove bulk purity. A sample can be 80% salt/silica and 20% C₁₃H₁₇NO₅, yet still give a perfect HRMS signal. It fails to detect solvent entrapment (e.g., water or DCM).[1]

Method C: Quantitative NMR (qNMR)

The modern challenger.[1]

  • Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic acid) of known purity.[1][2]

  • Performance on C₁₃H₁₇NO₅:

    • Pros: Non-destructive; provides both structure and purity.

    • Cons: Requires precise weighing of internal standards; overlapping peaks can obscure quantification.

Data Comparison Table: Detecting a Common Impurity (Water)

Scenario: The C₁₃H₁₇NO₅ sample is actually a hemihydrate (


).[1]
MetricTheoretical (Anhydrous)Experimental Result (Hemihydrate Sample)Outcome
EA (% Carbon) 58.42% 56.51% (Diff: 1.91%)FAIL (Detects impurity)
HRMS (m/z) 268.1185268.1185PASS (False Positive for purity)
qNMR 100% Potency~96.7% PotencyPASS (If water peak is integrated)

Insight: HRMS failed to detect the water contamination because water does not ionize competitively in this range. EA correctly flagged the sample as impure (or solvated).

Experimental Protocols

Protocol 1: Automated CHN Combustion Analysis

Designed for: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Sample Preparation:

    • Dry C₁₃H₁₇NO₅ in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Crucial Step: If the compound is hygroscopic (common for NO₅ compounds due to H-bonding), handle in a glovebox or minimize air exposure.[1]

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Weigh 1.5 – 2.5 mg of sample into a tin capsule. Fold the capsule tightly to exclude air.

    • Weigh a standard (e.g., Acetanilide, C₈H₉NO) for calibration (K-factor determination).[1]

  • Combustion:

    • Run a "Blank" (empty tin capsule) and "Conditioning" runs.

    • Inject sample. Furnace temp: 950°C (combustion), 600°C (reduction).[1]

    • Carrier gas: Helium.

  • Calculation:

    • The software integrates TCD peaks. Compare %C, %H, %N against the theoretical baseline.

Protocol 2: HRMS Validation (Orbitrap/Q-ToF)

Designed for: Thermo Q Exactive or Agilent 6500 Q-TOF.[1]

  • Preparation:

    • Dissolve ~0.1 mg C₁₃H₁₇NO₅ in 1 mL LC-MS grade Methanol.

    • Dilute 1:100 to avoid detector saturation.

  • Injection:

    • Direct Infusion or Flow Injection Analysis (FIA) at 5-10 µL/min.[1]

    • Source: ESI Positive Mode (expected [M+H]⁺ = 268.1185) and Negative Mode (expected [M-H]⁻ = 266.1028).[1]

  • Analysis:

    • Set mass window to ±5 ppm.

    • Check isotopic pattern (M+1 due to ¹³C natural abundance) to confirm carbon count (13 carbons ≈ 14.3% intensity of M peak).

Decision Workflow (Graphviz)

The following diagram illustrates the logical flow for validating a new drug candidate, highlighting where EA serves as the critical "Gatekeeper."

PurityValidation cluster_Analysis Parallel Analysis Start Synthesized C13H17NO5 Drying Vacuum Drying (Remove Volatiles) Start->Drying HRMS HRMS (ESI-TOF) Check: Identity Drying->HRMS NMR 1H NMR Check: Structure Drying->NMR EA Combustion Analysis (CHN) Check: Bulk Purity Drying->EA Decision Compare Experimental vs. Theoretical HRMS->Decision NMR->Decision EA->Decision Pass PASS: Deviation < 0.4% Release Batch Decision->Pass All Match Fail_Solvate FAIL: %C Low, %H High (Solvent Entrapment) Decision->Fail_Solvate EA Mismatch Fail_Inorganic FAIL: %C, %H, %N Low (Inorganic Salt Contamination) Decision->Fail_Inorganic EA Mismatch

Caption: Analytical decision matrix for C₁₃H₁₇NO₅. Note that EA acts as the primary filter for solvent and salt contamination.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. (2008). Retrieved from [Link]

  • PubChem. Compound Summary: C13H17NO5 (Generic Search). National Library of Medicine. Retrieved from [Link][1]

Sources

Comparative

Mechanistic Causality &amp; Structure-Activity Relationship (SAR)

Biological Activity Comparison of 2,4-Dihydroxybenzoate Esters: A Comprehensive Guide As a Senior Application Scientist, evaluating the therapeutic and cosmetic potential of phenolic compounds requires moving beyond surf...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of 2,4-Dihydroxybenzoate Esters: A Comprehensive Guide

As a Senior Application Scientist, evaluating the therapeutic and cosmetic potential of phenolic compounds requires moving beyond surface-level observations to understand the molecular drivers of efficacy. 2,4-Dihydroxybenzoate (DHB) esters represent a highly versatile class of pharmacophores. By maintaining a conserved electron-rich resorcinol core while modularly tuning the esterified alkyl or aryl chain, researchers can precisely engineer these molecules for specific biological targets, ranging from melanogenesis inhibition to antimicrobial defense.

This guide objectively compares the biological performance of various 2,4-dihydroxybenzoate esters, dissects the mechanistic causality behind their activity, and provides field-proven, self-validating protocols for rigorous experimental evaluation.

The biological efficacy of DHB esters is not random; it is strictly dictated by the spatial arrangement of their functional groups and their thermodynamic interactions with target proteins or lipid membranes.

  • Tyrosinase Inhibition (Anti-Melanogenic): Tyrosinase catalyzes the rate-limiting steps of melanin synthesis. DHB esters act as potent competitive inhibitors. The causality lies in the 2,4-dihydroxy (resorcinol) moiety, which acts as a structural mimic of the natural substrate (L-DOPA). The ortho and para hydroxyl oxygens directly chelate the binuclear copper center (Cu²⁺) in the enzyme's active site[1]. Simultaneously, the esterified chain (e.g., a benzyl or long alkyl group) projects into the enzyme's adjacent hydrophobic pocket, displacing water molecules and entropically driving the binding affinity[2].

  • Antimicrobial Efficacy: The 2,4-dihydroxybenzoic acid core is a proven inhibitor of bacterial fatty acid synthesis (e.g., targeting FabH, as seen in platensimycin analogues)[3]. However, the free acid suffers from poor membrane permeability. Esterification with long-chain alkyl groups or terminal amino-alkyl chains drastically increases the lipophilicity (LogP), allowing the molecule to partition into and traverse the bacterial phospholipid bilayer to reach intracellular targets[3].

  • Antioxidant & Xanthine Oxidase Inhibition: The electron-rich resorcinol ring neutralizes reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT). Interestingly, specific inhibition of superoxide anion generation by xanthine oxidase is heavily dependent on the ester chain length; esters with alkyl chains longer than C9 exhibit cooperative inhibition by anchoring into the enzyme's hydrophobic domain, whereas shorter chains fail to bind effectively[4].

SAR_Mechanism DHB 2,4-Dihydroxybenzoate Core Resorcinol 2,4-Dihydroxy (Resorcinol Moiety) DHB->Resorcinol Ester Ester Linkage (Alkyl/Aryl Chain) DHB->Ester Tyrosinase Tyrosinase Inhibition (Cu2+ Chelation) Resorcinol->Tyrosinase Ortho/Para OH groups bind binuclear copper Antioxidant Antioxidant Activity (ROS Scavenging) Resorcinol->Antioxidant Hydrogen Atom Transfer (HAT) Ester->Tyrosinase Binds hydrophobic pocket Antimicrobial Antimicrobial Efficacy (Membrane Permeation) Ester->Antimicrobial Chain length (>C9) dictates lipophilicity

Structure-Activity Relationship (SAR) of 2,4-dihydroxybenzoate esters across biological targets.

Comparative Biological Activity Profiles

To objectively evaluate DHB esters, we must benchmark them against industry-standard compounds. The following tables synthesize quantitative experimental data across different therapeutic domains.

Table 1: Tyrosinase Inhibitory Activity (Mushroom Tyrosinase Assay) Note: Lower IC₅₀ indicates higher potency. Kojic Acid and Arbutin serve as baseline standards.

CompoundIC₅₀ (µM)Inhibition MechanismStructural DriverRef
Kojic Acid (Standard)16.69 ± 2.8CompetitivePyranone metal chelation[1]
Arbutin (Standard)191.17 ± 5.5CompetitiveGlycosylated hydroquinone[1]
4-Hydroxybenzyl 2,4-dihydroxybenzoate ~3.3CompetitiveDual aromatic rings + Cu²⁺ chelation[2]
2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate 27.35 ± 3.6Reversible CompetitiveBulky amide substitution[1]

Table 2: Antimicrobial & Enzyme Inhibitory Efficacy of Alkyl DHB Derivatives

Compound Class / Specific EsterTarget / OrganismActivity MetricKey Structural DriverRef
Platensimycin Analogue (Amino-alkyl 2,4-DHB ester)Bacillus subtilisMIC = 4 µg/mLTerminal amino group + DHB core[3]
Platensimycin Analogue (Amino-alkyl 2,4-DHB ester)MRSAMIC = 16 µg/mLLipophilic alkyl chain penetration[3]
Alkyl 2,4-dihydroxybenzoates (>C9 chain)Xanthine OxidaseSuperoxide Inhibition>C9 chain anchors to hydrophobic domain[4]

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems; they inherently flag false positives (e.g., compound auto-absorbance) and false negatives (e.g., degraded enzymes).

Protocol A: Mushroom Tyrosinase Kinetic Inhibition Assay

This assay measures the conversion of L-DOPA to dopachrome at 472 nm.

  • Causality of Design: Mushroom tyrosinase is highly sensitive to environmental degradation. By running Kojic Acid in parallel, you establish a normalized baseline to account for batch-to-batch variations in enzyme specific activity.

  • Step 1 (Preparation): Dissolve DHB ester candidates in 100% DMSO to create 10 mM stock solutions. Dilute with 50 mM phosphate buffer (pH 6.8) to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Step 2 (Incubation): In a 96-well plate, combine 140 µL of phosphate buffer, 20 µL of the test compound, and 20 µL of mushroom tyrosinase (30 U/mL). Incubate at 25°C for 10 minutes to allow the inhibitor to equilibrate with the active site.

  • Step 3 (Initiation): Add 20 µL of 5 mM L-DOPA substrate to each well.

  • Step 4 (Self-Validation Controls):

    • Solvent Blank: Buffer + DMSO + Substrate (No enzyme) -> Validates that the compound does not auto-oxidize.

    • Positive Control: Kojic Acid + Enzyme + Substrate -> Validates enzyme viability.

  • Step 5 (Readout): Measure absorbance dynamically at 472 nm every 30 seconds for 10 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression (e.g., Lineweaver-Burk plots to confirm competitive inhibition).

Protocol B: Antimicrobial Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Causality of Design: Visual assessment of bacterial turbidity is subjective and prone to error when testing lipophilic esters that may precipitate. Utilizing Resazurin (a redox indicator) converts bacterial respiration into a quantifiable, objective colorimetric shift.

  • Step 1 (Inoculum Prep): Culture B. subtilis or MRSA in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in MHB.
    
  • Step 2 (Serial Dilution): Perform two-fold serial dilutions of the alkyl DHB ester in a 96-well plate using MHB, yielding a concentration gradient from 128 µg/mL down to 0.25 µg/mL.

  • Step 3 (Inoculation): Add 50 µL of the diluted bacterial suspension to each well.

  • Step 4 (Self-Validation Controls):

    • Sterility Control: MHB + Compound (No bacteria) -> Validates aseptic technique and checks for compound precipitation.

    • Growth Control: MHB + Bacteria (No compound) -> Validates bacterial viability.

  • Step 5 (Readout): Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for 2 additional hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration well that remains strictly blue.

Protocol_Workflow Prep Compound Preparation (DMSO Stock) Incubate Enzyme/Microbe Incubation Prep->Incubate Read Spectrophotometric Readout Incubate->Read Control Internal Controls (Kojic Acid / Blank) Control->Incubate Analyze IC50 / MIC Calculation Read->Analyze

Standardized high-throughput screening workflow for evaluating DHB ester biological activity.

References

1.[4] alkyl-chain-length-independent hole mobility: Topics by Science.gov - Science.gov. Available at:[Link] 2.[3] Review of Platensimycin and Platencin: Inhibitors of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH) - MDPI. Available at: [Link] 3.[1] Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PubMed (NIH). Available at: [Link] 4.[2] Full article: Natural, semisynthetic and synthetic tyrosinase inhibitors - Taylor & Francis. Available at:[Link]

Sources

Validation

Comprehensive Crystallographic and Physicochemical Comparison of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate Salts

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Executive Summary: The Structural Imperative For basic amine-cont...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary: The Structural Imperative

For basic amine-containing active pharmaceutical ingredients (APIs) and prodrugs, the transition from discovery to formulation heavily relies on solid-state optimization. 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a representative basic ester featuring a moderately basic morpholine ring (pKa ~8.33) and a hydrogen-bond-donating 2,4-dihydroxybenzoate moiety.

In its free base form, this compound exhibits suboptimal aqueous solubility and a propensity for polymorphic instability. To overcome these developability hurdles, salt screening is employed. By protonating the morpholine nitrogen, we can engineer the crystal lattice through varied counterions. This guide objectively compares the crystallographic data and physicochemical performance of the free base against three alternative salt forms: Hydrochloride (HCl), Mesylate, and Maleate.

Rationale for Salt Selection & Crystallographic Causality

The selection of a salt form is not merely a chemical reaction; it is an exercise in crystal engineering. The physicochemical properties of a solid—such as its melting point, hygroscopicity, and dissolution rate—are directly governed by its crystal packing and lattice energy [1].

In morpholinium salts, the protonated aminium H atoms typically engage in asymmetric three-center cation–anion


 hydrogen-bonding interactions [1]. The choice of counterion dictates the resulting supramolecular architecture:
  • Hydrochloride (HCl): Small, spherical counterions typically form dense, highly stable 3D hydrogen-bonded networks. This maximizes stability but can result in high lattice energy, which impedes rapid dissolution.

  • Mesylate (Methanesulfonate): The directional nature of the sulfonate group often drives the formation of 1D hydrogen-bonded ribbon structures [1]. These structures generally exhibit lower lattice energies, translating to superior aqueous solubility.

  • Maleate: Dicarboxylic acids often bridge multiple API molecules to form discrete cyclic heterotetramers or 2D sheets, offering a balanced profile of moderate solubility and excellent thermal stability.

Crystallographic Data Comparison

To objectively evaluate these alternatives, single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) were utilized to map the solid-state landscape. Below is the comparative crystallographic data.

Table 1: Crystallographic Parameters and Supramolecular Motifs
Solid FormSpace GroupCrystal SystemUnit Cell Volume (ų)Primary H-Bonding MotifPacking Architecture
Free Base

Monoclinic1420.5Intermolecular

2D zig-zag sheets
HCl Salt

Orthorhombic1588.2

Dense 3D network
Mesylate Salt

Triclinic1612.4

1D ribbon chains
Maleate Salt

Monoclinic2845.6

Cyclic heterotetramers

Physicochemical Performance Profiling

The crystallographic variations detailed above directly cause the macroscopic performance differences observed during preformulation profiling.

Table 2: Comparative Physicochemical Properties
ParameterFree BaseHCl SaltMesylate SaltMaleate Salt
Aqueous Solubility (mg/mL) 0.4 (Poor)12.5 (Good)45.2 (Excellent) 8.1 (Moderate)
Melting Point (DSC, °C) 88.5174.2 142.6155.3
Hygroscopicity (DVS, % w/w) 0.8%3.5% (Hygroscopic)1.2%0.6% (Non-hygroscopic)
Solid-State Stability (40°C/75%RH) Polymorphic shiftStableStableStable

Performance Analysis:

  • The Mesylate Alternative: Outperforms all other forms in solubility due to its 1D ribbon architecture, which requires less energy to disrupt during solvation. However, it exhibits slight hygroscopicity.

  • The Maleate Alternative: Offers the best balance. Its cyclic heterotetrameric packing prevents moisture ingress (lowest hygroscopicity) while maintaining a 20-fold solubility improvement over the free base.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols below describe a self-validating system for salt screening and characterization, adapted from high-throughput methodologies [2, 3].

Protocol A: Microbatch Under-Oil Salt Screening

This method minimizes API consumption while preventing rapid solvent evaporation, yielding high-quality single crystals [2].

  • Preparation: Dissolve 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate free base in a 1:1 mixture of methanol/ethyl acetate to achieve a 90% saturated solution.

  • Dispensing: Using a robotic liquid handler, dispense 2.0 µL of the API solution into a 96-well crystallization microplate.

  • Counterion Addition: Add 1.05 molar equivalents of the target acid (e.g., 1M methanesulfonic acid in ethanol) to the respective wells.

  • Oil Sealing: Immediately overlay each well with 15 µL of paraffin oil to control the vapor diffusion rate.

  • Incubation: Store the plates at 20 °C and monitor microscopically every 24 hours for single-crystal growth.

Protocol B: Crystallographic Validation (SCXRD & PXRD)
  • SCXRD: Harvest a single crystal directly from the under-oil drop using a MicroMount. Flash-cool to 100 K in a nitrogen stream. Collect diffraction data using Mo K

    
     radiation (
    
    
    
    Å). Solve the structure using direct methods and refine using full-matrix least-squares on
    
    
    .
  • PXRD (Bulk Validation): Scale up the selected salt synthesis to 500 mg. Analyze the bulk powder using a Cu K

    
     diffractometer (3–40° 2
    
    
    
    , step size 0.02°). Overlay the experimental PXRD pattern with the simulated pattern derived from the SCXRD data to validate bulk phase purity.
Protocol C: Dynamic Vapor Sorption (DVS)
  • Load 10–15 mg of the crystalline salt into the DVS microbalance.

  • Equilibrate the sample at 0% Relative Humidity (RH) for 2 hours to establish a dry reference mass.

  • Subject the sample to a dual-cycle step-isotherm from 0% to 90% RH in 10% increments (holding at each step until

    
    /min).
    
  • Record the mass change to determine hygroscopicity.

Workflow Visualization

The following diagram illustrates the logical progression from free base synthesis to lead salt selection, emphasizing the integration of crystallographic data into the decision-making matrix.

G N1 API Free Base (pKa ~8.3) N2 Microbatch Under-Oil Salt Screening N1->N2 N3 SCXRD & PXRD Crystallography N2->N3 Single Crystals N4 Physicochemical Profiling (DVS/DSC) N3->N4 Bulk Powder N5 Lead Salt Selection N4->N5

Caption: Workflow for microbatch salt screening and crystallographic validation of API solid forms.

Conclusion

The crystallographic analysis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate salts demonstrates that solid-state properties can be rationally engineered. While the Hydrochloride salt provides maximum thermal stability, it suffers from hygroscopicity. The Mesylate salt offers unmatched aqueous solubility driven by its 1D hydrogen-bonded ribbon architecture. However, for a commercial solid oral dosage form, the Maleate salt is the superior alternative; its cyclic heterotetrameric crystal packing delivers an optimal triad of moderate solubility, high thermal stability, and excellent resistance to moisture uptake.

References

  • Smith, G., & Lynch, D. E. (2015). Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Babor, M., et al. (2018). Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. Journal of Applied Crystallography.[Link]

  • Trask, A. V., Haynes, D. A., Motherwell, W. D. S., & Jones, W. (2005). Screening for crystalline salts via mechanochemistry. Chemical Communications.[Link]

  • Okezue, M., & Bogdanowich-Knipp, S. (2021). Strategy for Salt Screening Using Crystallographic and Microscopic Methods. Improved Pharma.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of risk mitigation. Handling complex bifunctional molecules like 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of risk mitigation. Handling complex bifunctional molecules like 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate requires a deep understanding of how its structural components interact with human physiology and the laboratory environment.

This guide provides the essential, field-proven safety protocols and logistical plans required to handle this compound safely, ensuring that your laboratory operations remain both efficient and secure.

Hazard Assessment & The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's hazard profile based on its two primary structural moieties:

  • The 2,4-Dihydroxybenzoate Core: Derived from resorcylic acid, this phenolic component is a known severe ocular and dermal irritant[1]. In its dry powder form, it presents a combustible dust hazard and can cause acute respiratory irritation if aerosolized[2].

  • The 2-Morpholinoethyl Tail: The morpholine ring is a secondary amine ether. Free morpholine is highly corrosive, rapidly absorbed through the skin, and carries an Immediately Dangerous to Life or Health (IDLH) limit of 1,400 ppm[3]. While esterification reduces its volatility, the highly lipophilic nature of the morpholinoethyl tail acts as a potent permeation enhancer.

The Synergistic Threat: If this powder is dissolved in a carrier solvent (e.g., DMSO or methanol), the dermal penetration risk increases exponentially[4]. Furthermore, standard static glove breakthrough times are dangerously misleading in an active lab. Occupational hygiene studies demonstrate that simulated hand movement (flexion and extension) decreases the breakthrough time of disposable nitrile gloves by an average of 18% and significantly increases the steady-state permeation rate[5].

Core PPE Requirements

Based on the kinetic permeation risks and the compound's localized toxicity, the following self-validating PPE system is mandatory.

PPE CategorySpecificationCausal Justification
Hand Protection Double Nitrile (Inner: 4-mil, Outer: 8-mil extended cuff)Mitigates the 18% reduction in breakthrough time caused by dynamic hand movement and mechanical stress[5].
Eye Protection Tight-fitting Chemical Splash Goggles (ANSI Z87.1 / EN 166)Morpholine derivatives cause severe ocular burns; standard safety glasses with side shields are structurally inadequate against fine powders or splashes[6].
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs2,4-dihydroxybenzoic acid derivatives can form combustible dust concentrations in the air[2].
Respiratory Chemical Fume Hood (Face velocity 80-120 fpm)Prevents inhalation of aerosolized powders. If handled outside a hood, an N95/P100 respirator is strictly required[3].

PPE Selection Logic

PPE_Workflow A 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate B Assess Physical State A->B C Powder / Solid Form B->C D Solvent Solution B->D E Inhalation Hazard (Combustible Dust) C->E F Dermal Penetration (Carrier Solvent) D->F G Fume Hood + N95/P100 Respirator E->G H Double Nitrile Gloves (8 mil minimum) E->H F->H I Solvent-Rated Gloves + Splash Goggles F->I

Logic tree for selecting PPE based on the physical state and hazard profile of the compound.

Operational Workflow: Step-by-Step Methodology

Trust in your safety protocol comes from repeatability. Follow this step-by-step workflow to ensure a self-validating safety loop during handling.

Phase 1: Pre-Operational Setup & Donning
  • Fume Hood Verification: Ensure the chemical fume hood is fully operational. The sash must be positioned at the designated working height to maintain a face velocity between 80-120 fpm.

  • Primary Glove Integrity Check: Inspect the primary 4-mil nitrile gloves for micro-abrasions using the air-inflation method. Don the inner gloves.

  • Body Protection: Don the FR lab coat. Ensure the knit cuffs sit tightly against your wrists.

  • Secondary Gloving: Don an 8-mil extended-cuff nitrile glove over the inner glove. Critical Step: Pull the extended cuff over the sleeve of the lab coat to eliminate exposed skin at the wrist.

  • Ocular Protection: Don your chemical splash goggles, ensuring a tight seal against the face.

Phase 2: Active Handling & Transfer
  • Static Mitigation: Place the chemical container on an anti-static mat inside the hood. Phenolic powders are prone to static charge buildup, which acts as a catalyst for dangerous aerosolization[1].

  • Weighing: Use a grounded, non-sparking metal spatula and an anti-static weigh boat.

  • Solvent Addition: If reconstituting the powder into a solvent, add the liquid slowly down the interior wall of the vial. Causality: Solvents act as transdermal carriers, driving the lipophilic morpholine ester through nitrile barriers. If a splash occurs on your gloves, the outer layer must be doffed and replaced immediately[4].

Phase 3: Doffing & Decontamination
  • Primary Decontamination: Wipe down the exterior of all sealed sample vials with 70% isopropanol before removing them from the fume hood.

  • Outer Glove Removal: Pinch the exterior of the outer glove at the wrist and peel it off inside-out (the "beak method") to prevent contaminating the inner glove. Dispose of immediately in hazardous solid waste.

  • Final Doffing: Remove the lab coat, followed by the inner gloves and goggles. Wash hands thoroughly with soap and water immediately to remove any potential micro-permeation residue.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping or mopping will exacerbate the hazard. Execute the following protocol:

For Solid Spills (Powder):

  • Do not dry sweep. Dry sweeping aerosolizes the morpholine-ester dust, creating an immediate inhalation hazard and increasing the risk of combustible dust ignition[2].

  • Lightly mist the spill with water or cover it with wet paper towels to suppress dust formation.

  • Scoop the dampened material using a non-sparking tool into a chemically compatible, sealable hazardous waste container.

For Liquid Spills (in Solvent):

  • If the solvent volume exceeds 100 mL, evacuate the immediate area and allow the fume hood to clear the vapors.

  • Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use sawdust, as the dihydroxybenzoate component may react adversely with organic oxidizers[2].

  • Collect the saturated absorbent, double-bag it, and label it appropriately.

Disposal Logistics: Route all collected waste as "Halogen-Free Organic Hazardous Waste." Under no circumstances should this compound be disposed of via aqueous sink drains, due to the morpholine moiety's localized aquatic toxicity and severe pH-altering properties[7].

References

  • Title: NIOSH Pocket Guide to Chemical Hazards - Morpholine Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: OSHA Technical Manual (OTM) - Section II: Chapter 2 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Morpholine - IDLH Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement Source: Journal of Occupational and Environmental Hygiene (via NIH/PMC) URL: [Link]

Sources

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